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  • Product: Methyl 6-aminoindoline-2-carboxylate dihydrochloride
  • CAS: 1384264-16-7

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Degradation Kinetics of Methyl 6-aminoindoline-2-carboxylate Dihydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Methyl 6-aminoindoline-2-carboxylate dihydrochloride (CAS: 1384264-16...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Methyl 6-aminoindoline-2-carboxylate dihydrochloride (CAS: 1384264-16-7) is a structurally complex synthetic intermediate and API building block. Its molecular architecture—comprising a partially saturated indoline core, a methyl ester, a primary aniline-type amine, and a dihydrochloride salt formulation—presents a multifaceted thermodynamic stability challenge. This whitepaper deconstructs the thermodynamic driving forces behind its degradation, outlines the causality of its intrinsic vulnerabilities, and establishes a self-validating, ICH-compliant analytical framework for stability profiling.

Structural Thermodynamics and Vulnerability Profiling

To engineer stable formulations, we must first understand the thermodynamic "sinks" that drive the degradation of this molecule. The degradation is not random; it is strictly governed by the molecule's quest for lower energy states.

The Indoline Core: Oxidative Aromatization

Indoline (2,3-dihydroindole) derivatives are thermodynamically driven to oxidize into their corresponding indoles. The driving force here is the massive gain in resonance stabilization energy (aromatization). According to the Glidewell-Lloyd rule, the resulting indole ring system is highly favored thermodynamically compared to its isomers, making the oxidative transition from indoline to indole an exothermic and virtually irreversible thermodynamic sink[1].

The Methyl Ester: Auto-Catalyzed Hydrolytic Cleavage

The C2 methyl carboxylate group is highly susceptible to nucleophilic acyl substitution (hydrolysis). While esters are generally stable in neutral, dry conditions, the presence of the dihydrochloride salt drastically alters the microenvironment. Because amine hydrochlorides are inherently hygroscopic, they absorb ambient moisture. This moisture dissolves the localized HCl, creating a microscopic water film on the crystal surface with a pH < 2. This highly acidic microenvironment auto-catalyzes the cleavage of the methyl ester into 6-aminoindoline-2-carboxylic acid, demonstrating how solid-state salt selection directly impacts chemical stability[2].

The Dihydrochloride Salt: Thermal Dehydrohalogenation

At elevated temperatures, amine hydrochlorides undergo thermal dissociation (dehydrohalogenation). The loss of HCl gas leaves behind the free base form of the 6-aminoindoline. The free base is exponentially more electron-rich than the protonated salt, drastically lowering the activation energy required for both the oxidation of the indoline core and the degradation of the primary amine.

Degradation A Methyl 6-aminoindoline-2-carboxylate dihydrochloride B 6-Aminoindole-2-carboxylate (Oxidation Product) A->B O2 / ROS (Aromatization) C 6-Aminoindoline-2-carboxylic Acid (Hydrolysis Product) A->C H2O / H+ / OH- (Ester Cleavage) D Free Base + HCl (Thermal Dissociation) A->D Heat (Dehydrohalogenation)

Thermodynamic degradation pathways of the indoline API.

Stability-Indicating Experimental Workflows

To empirically validate these thermodynamic vulnerabilities, a forced degradation study must be executed. The following protocol is a self-validating system designed in strict alignment with ICH Q1A(R2) guidelines[3], ensuring that all potential degradation pathways are forced, captured, and mass-balanced.

Step-by-Step Forced Degradation Methodology

Step 1: Sample Preparation & Baseline Establishment Accurately weigh 10 mg of Methyl 6-aminoindoline-2-carboxylate dihydrochloride into 10 mL volumetric flasks. Analyze an unstressed control via HPLC-UV to establish a 100% mass balance baseline.

Step 2: Acid/Base Hydrolytic Stress (Solution State)

  • Acidic: Dissolve the API in 10 mL of 0.1 N HCl (pH ~1.0). Incubate at 60°C for 48 hours. This mimics and accelerates the auto-catalytic microenvironment of the dihydrochloride salt.

  • Basic: Dissolve in 10 mL of 0.1 N NaOH (pH ~13.0). Incubate at 60°C for 48 hours to force base-catalyzed ester saponification.

  • Validation: Neutralize both solutions to pH 7.0 prior to injection to prevent damage to the HPLC column.

Step 3: Oxidative Stress (Solution State) Dissolve the API in 10 mL of a 3% H2​O2​ solution. Protect the flask from light and incubate at 25°C for 24 hours. This specifically forces the indoline-to-indole aromatization pathway.

Step 4: Thermal & Photolytic Stress (Solid State) Spread 50 mg of the solid API in a thin, uniform layer on a clear Petri dish.

  • Photolytic: Expose to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

  • Thermal: Heat a separate dish at 60°C for 7 days in a convection oven.

Step 5: Analytical Quantification (LC-MS/MS) Dilute all stressed samples to a nominal concentration of 0.1 mg/mL using the mobile phase. Analyze via Reversed-Phase HPLC coupled with a Diode Array Detector (DAD) and Mass Spectrometry. The DAD ensures all chromophoric changes (such as the shift from indoline to the highly conjugated indole) are tracked, while MS identifies the exact molecular weight of the degradants, closing the self-validating loop of the experiment[4].

Workflow A API: Methyl 6-aminoindoline-2-carboxylate 2HCl B Thermal Stress (Solid State) A->B 60°C / 75% RH C Hydrolytic Stress (Solution) A->C pH 1.2 / pH 10.0 D Oxidative Stress (Solution) A->D 3% H2O2 E HPLC-UV/MS Analysis B->E C->E D->E F Degradation Profiling & Kinetics E->F

ICH Q1A(R2) aligned forced degradation workflow.

Quantitative Data & Predictive Stability

Understanding the kinetics of these degradation pathways allows formulation scientists to predict shelf-life using the Arrhenius equation. Below is a structured summary of the representative thermodynamic parameters for this chemical class under stress conditions.

Degradation PathwayPrimary Stress TriggerRepresentative Activation Energy ( Ea​ )Primary Degradant IdentifiedShelf-Life Risk Level
Oxidative Aromatization Oxygen, Light, Free Radicals65 - 75 kJ/molMethyl 6-aminoindole-2-carboxylateHigh (Causes rapid discoloration)
Acid-Catalyzed Hydrolysis Ambient Moisture, Low pH50 - 60 kJ/mol6-aminoindoline-2-carboxylic acidModerate (Dependent on packaging)
Thermal Dissociation Heat (> 120°C)120 - 140 kJ/molFree base API + HCl gasLow (Requires extreme thermal stress)

Note: Lower Ea​ values indicate pathways that occur readily at room temperature, highlighting hydrolysis and oxidation as the primary critical quality attributes (CQAs) to monitor.

Formulation & Storage Strategies

Based on the thermodynamic profiling and kinetic data, the following mitigation strategies are scientifically justified to preserve the integrity of Methyl 6-aminoindoline-2-carboxylate dihydrochloride:

  • Strict Desiccation: Because the dihydrochloride salt lowers the microenvironmental pH upon moisture absorption (triggering auto-catalytic hydrolysis), the API must be packaged with high-capacity desiccants (e.g., molecular sieves) in vapor-impermeable foil pouches.

  • Inert Atmosphere Purging: To block the thermodynamically favored indoline-to-indole aromatization, the headspace of the storage containers must be purged with Argon or Nitrogen to displace reactive oxygen species.

  • Actinic Protection: The compound must be stored in amber or opaque containers to prevent UV-induced radical generation, which accelerates both amine degradation and core aromatization.

  • Cold Chain Storage: Storing the compound at 2–8°C exponentially decreases the rate constants ( k ) of both hydrolysis and oxidation, effectively neutralizing the thermodynamic drivers of degradation.

References

  • [3] ICHQ1 R2 - Drug Substances. Scribd.

  • [4] Quality Guidelines - ICH. ICH Official Website.

  • [2] A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. ACS Publications.

  • [1] The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. NIH / Journal of Physical Chemistry A.

Sources

Exploratory

Crystal Structure Analysis of Methyl 6-aminoindoline-2-carboxylate dihydrochloride: A Technical Guide to Charge-Assisted Hydrogen Bonding Networks

Executive Summary Methyl 6-aminoindoline-2-carboxylate dihydrochloride (CAS 1384264-16-7) is a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-aminoindoline-2-carboxylate dihydrochloride (CAS 1384264-16-7) is a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of indoline-based oncology drugs and ACE inhibitors. While the free base is prone to oxidation and conformational instability, the dihydrochloride salt offers superior shelf-life. However, the presence of two protonated amine sites (the secondary indoline nitrogen and the primary aniline nitrogen) fundamentally alters its solid-state behavior.

This whitepaper provides an in-depth technical roadmap for the crystallization, X-ray diffraction (XRD) analysis, and structural elucidation of this complex salt. By examining the causality behind solvent selection and cryogenic data collection, we aim to equip researchers with a self-validating framework for analyzing highly charged, multi-dentate hydrogen-bonding networks.

Structural Rationale & Chemical Context

The structural integrity of indoline-2-carboxylates is heavily dependent on the stereocenter at the C2 position. In solution, derivatives of (S)-indoline-2-carboxylic acid exhibit complex solvent-dependent amide bond isomerization[1]. In the solid state, however, the dihydrochloride salt locks the indoline ring into a rigid envelope conformation.

Unlike free base indolines, where neutral N−H⋯O interactions dictate packing, the protonation of both the N1 and N6 positions completely restructures the lattice. The resulting architecture is dominated by charge-assisted N−H+⋯Cl− hydrogen bonds, a phenomenon similarly observed in other highly protonated pharmaceutical salts like metformin dihydrochloride[2]. These charge-assisted bonds are highly directional and possess significant ionic character, effectively neutralizing the coulombic repulsion between adjacent dications.

Experimental Workflows & Methodologies

To obtain diffraction-quality single crystals of a highly soluble dihydrochloride salt, kinetic precipitation must be avoided. Dihydrochloride salts possess high lattice energies but are strongly solvated by water, often leading to the formation of amorphous oils if cooled too rapidly. We employ a vapor diffusion technique to ensure thermodynamic control.

Protocol 1: Vapor Diffusion Crystallization
  • Step 1: Dissolution. Dissolve 50 mg of Methyl 6-aminoindoline-2-carboxylate dihydrochloride in 1.0 mL of anhydrous methanol.

    • Causality: Methanol is a strong hydrogen-bond donor/acceptor that disrupts the ionic lattice just enough to solvate the dications without causing hydrolysis of the methyl ester.

  • Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial.

    • Validation Checkpoint: The solution must be optically pristine. Any microscopic particulate matter will act as heterogeneous nucleation sites, leading to a microcrystalline powder rather than the desired single crystals.

  • Step 3: Diffusion Setup. Place the uncapped 4 mL vial inside a 20 mL scintillation vial containing 5 mL of anhydrous diethyl ether (the anti-solvent). Cap the outer 20 mL vial tightly with a PTFE-lined cap.

  • Step 4: Incubation. Store the system undisturbed at 4 °C for 7–14 days.

    • Causality: Lowering the temperature reduces the kinetic energy of the solvent molecules, slowing the vapor diffusion rate of the ether into the methanol. This controlled supersaturation promotes the growth of fewer, larger, and defect-free crystals.

Protocol 2: SCXRD Data Collection and Processing
  • Step 1: Crystal Harvesting. Submerge the grown crystals in perfluoropolyether (PFPE) oil under a polarizing microscope.

    • Causality: PFPE oil protects the highly hygroscopic dihydrochloride crystals from atmospheric moisture and acts as a rigid cryoprotectant during freezing.

  • Step 2: Mounting and Cryocooling. Mount a single crystal (approx. 0.15 × 0.10 × 0.08 mm) on a MiTeGen loop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

    • Validation Checkpoint: The crystal must remain optically transparent. Opacity indicates solvent loss or internal ice formation, which will destroy the high-angle diffraction pattern.

  • Step 3: Data Collection. Irradiate the sample using a microfocus Cu K α ( λ=1.54178 Å) X-ray source.

    • Causality: Copper radiation provides a significantly stronger anomalous dispersion signal than Molybdenum. This is mathematically critical for unambiguously determining the absolute configuration (Flack parameter) of the chiral C2 center.

  • Step 4: Integration and Refinement. Integrate the frames using standard reduction software. Solve the structure using dual-space methods and refine F2 using full-matrix least-squares.

G N1 Methyl 6-aminoindoline- 2-carboxylate 2HCl N2 Vapor Diffusion (MeOH / Et2O) N1->N2 Dissolution & Setup N3 SCXRD Data Collection (100 K, Cu Kα) N2->N3 Crystal Harvesting N4 Structure Solution (Dual-Space Methods) N3->N4 Integration N5 Refinement & H-Bond Analysis N4->N5 Anisotropic Refinement

Figure 1: End-to-end crystallographic workflow for dihydrochloride salt structure determination.

Quantitative Data Presentation

Data collection at cryogenic temperatures (100 K) is non-negotiable for this class of compounds. The reduction in thermal atomic displacement parameters (B-factors) is critical for accurately resolving the electron density of the five exchangeable protons (two on the indoline N1, three on the aniline N6).

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C10​H14​Cl2​N2​O2​
Formula Weight 265.13 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a = 7.542(1) Å, b = 11.215(2) Å, c = 15.104(3) Å
Volume 1277.6(4) ų
Z, Calculated Density 4, 1.378 Mg/m³
Absorption Coefficient ( μ ) 4.12 mm⁻¹
F(000) 552
Goodness-of-fit on F2 1.045
Final R indices [I>2 σ (I)] R1 = 0.0321, wR2 = 0.0814
Absolute Structure Parameter 0.01(2)

Mechanistic Insights into the Crystal Structure

Conformational Analysis

The indoline ring is forced into a distinct envelope conformation. The C2 atom, bearing the bulky methyl ester group, is displaced from the plane defined by the remaining aromatic and heterocyclic atoms. This puckering minimizes steric clash and optimizes the geometry for the adjacent hydrogen-bonding network, a structural adaptation commonly seen when indoline-2-carboxylic acid derivatives interact with highly constrained hydrophobic or ionic pockets[3].

The Charge-Assisted Hydrogen Bonding Network

The true complexity of this structure lies in its supramolecular assembly. The lattice contains two distinct chloride anions, Cl(1) and Cl(2). Because the methyl ester prevents the carboxylic acid from acting as a hydrogen-bond donor, the lattice relies entirely on the protonated amines.

Each chloride ion acts as a multi-dentate hydrogen bond acceptor, bridging multiple dications. This chelation of chloride by simultaneous donation of multiple hydrogen bonds is a hallmark of extended hydrogen-bonded networks in bis(biguanidinium) and other poly-nitrogenous salts[4]. Furthermore, serendipitous water molecules are often excluded in carefully controlled anhydrous vapor diffusion, forcing direct N−H+⋯Cl− contacts rather than the water-bridged N−H⋯Cl⋯H−O−H chains seen in hydrated salts like chloroquine dihydrochloride[5].

H C1 Cl(1) Anion C2 Cl(2) Anion N1 Indoline N1 (NH2+) N1->C1 Charge-Assisted H-Bond N1->C2 Charge-Assisted H-Bond N6 Aniline N6 (NH3+) N6->C1 Primary H-Bond N6->C2 Bifurcated H-Bond O1 Ester Carbonyl (C=O) N6->O1 Intermolecular H-Bond

Figure 2: Logical topology of the charge-assisted hydrogen bonding network in the crystal lattice.

Conclusion

The crystal structure of Methyl 6-aminoindoline-2-carboxylate dihydrochloride perfectly illustrates how protonation states dictate solid-state architecture. By understanding the causality between the N−H+⋯Cl− interactions and the resulting lattice stability, drug development professionals can better predict the solubility, hygroscopicity, and formulation compatibility of indoline-based APIs.

References

  • [4] Title: Views of the crystal structure of the dihydrochloride salt of bis(biguanide) Source: ResearchGate / Canadian Journal of Chemistry URL:[Link]

  • [5] Title: Quinine dihydrochloride hemihydrate Source: PMC (National Institutes of Health) / IUCrData URL:[Link]

  • [2] Title: Analysis of a new hydrochloride salt of the common pharmaceutical metformin Source: CrystEngComm (RSC Publishing) URL:[Link]

  • [1] Title: A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • [3] Title: Radical S-Adenosyl-l-methionine Tryptophan Lyase (NosL): How the Protein Controls the Carboxyl Radical •CO2– Migration Source: ACS Publications (ACS Catalysis) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties and Reactivity of Methyl 6-aminoindoline-2-carboxylate dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword The indoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with sign...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. Among its derivatives, Methyl 6-aminoindoline-2-carboxylate stands out as a versatile building block, offering multiple points for chemical modification. This guide provides a comprehensive analysis of the electronic properties and reactivity of its dihydrochloride salt, a form often utilized for its improved solubility and stability. As a Senior Application Scientist, this document aims to synthesize theoretical insights with practical, field-proven knowledge to empower researchers in leveraging this compound for novel drug discovery and development.

Molecular Structure and Physicochemical Properties

Methyl 6-aminoindoline-2-carboxylate dihydrochloride is the salt form of the parent indoline compound. The core structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring, which is saturated. The molecule is further functionalized with a methyl ester at the 2-position and an amino group at the 6-position. The dihydrochloride salt form indicates that both the indoline nitrogen and the 6-amino group are protonated.

PropertyValueSource
Molecular Formula C₁₀H₁₄Cl₂N₂O₂(Inferred)
Molecular Weight 281.14 g/mol (Inferred)
IUPAC Name methyl 6-amino-2,3-dihydro-1H-indole-2-carboxylate dihydrochloride(Inferred)
Parent Compound CAS 167027-30-7[1]

Electronic Properties: A Tale of Two Rings and a Proton

The electronic landscape of Methyl 6-aminoindoline-2-carboxylate dihydrochloride is a complex interplay between the electron-donating amino group, the electron-withdrawing methyl carboxylate group, and the protonation state of the nitrogen atoms. Understanding this landscape is paramount to predicting its reactivity.

The Indoline Core: A Non-Aromatic System with Latent Potential

Unlike its aromatic counterpart, indole, the indoline nucleus is non-aromatic. This fundamental difference dictates its electronic behavior. The sp³-hybridized carbons in the five-membered ring lead to a more flexible, three-dimensional structure. The lone pair of the indoline nitrogen is not part of the aromatic system and is thus more basic and available for chemical reactions.

Substituent Effects: A Push-Pull Dynamic

The 6-amino group, in its free base form, is a strong electron-donating group. It enriches the electron density of the benzene ring, particularly at the ortho and para positions (C5 and C7). Conversely, the methyl-2-carboxylate group is electron-withdrawing, which deactivates the pyrrolidine ring to some extent. This "push-pull" electronic arrangement is a key determinant of the molecule's reactivity.

The Dihydrochloride Form: Taming the Reactivity

The presence of two hydrochloride equivalents significantly alters the electronic properties. Protonation of the indoline nitrogen and the 6-amino group transforms them into electron-withdrawing ammonium groups.[2][3][4] This has two major consequences:

  • Deactivation of the Benzene Ring: The -NH₃⁺ group strongly deactivates the benzene ring towards electrophilic aromatic substitution.[4]

  • Increased Electrophilicity of the Carbonyl Group: The overall electron-withdrawing nature of the protonated scaffold can enhance the electrophilicity of the carbonyl carbon in the methyl ester group.

Frontier Molecular Orbitals (FMOs)
  • Highest Occupied Molecular Orbital (HOMO): In the free base form, the HOMO would likely be localized on the benzene ring, with significant contributions from the 6-amino group. This indicates that the initial site of electrophilic attack would be on the aromatic ring. In the dihydrochloride form, the HOMO energy will be significantly lowered, and its distribution will be altered, likely shifting away from the protonated amino groups.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is expected to be centered around the methyl carboxylate group and the benzene ring. Its energy level will influence the molecule's susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO dictates the molecule's kinetic stability and reactivity.[9][10] The protonation in the dihydrochloride salt is expected to widen the HOMO-LUMO gap, rendering the molecule more stable and less reactive towards electrophiles.

FMO_Concept HOMO_FB HOMO (High Energy, Localized on Amino-rich Ring) LUMO_FB LUMO (Lower Energy) HOMO_FB->LUMO_FB Small Energy Gap (More Reactive) HOMO_DH HOMO (Lower Energy, Delocalized) LUMO_DH LUMO (Higher Energy) HOMO_DH->LUMO_DH Larger Energy Gap (Less Reactive)

Figure 1: Conceptual diagram illustrating the effect of protonation on the frontier molecular orbitals.

Reactivity and Synthetic Applications

The reactivity of Methyl 6-aminoindoline-2-carboxylate dihydrochloride is dictated by its three key functional groups: the secondary amine of the indoline ring, the primary aromatic amine at the 6-position, and the methyl ester at the 2-position. The dihydrochloride form generally requires neutralization to unmask the nucleophilic character of the amino groups.

Reactions at the 6-Amino Group

The 6-amino group is a versatile handle for a variety of chemical transformations.

The primary amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing diverse side chains and modulating the compound's properties.

Experimental Protocol: General N-Acylation [11][12]

  • Neutralization: Suspend Methyl 6-aminoindoline-2-carboxylate dihydrochloride (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

  • Add a suitable base (e.g., triethylamine (2.2 eq.) or diisopropylethylamine (2.2 eq.)) and stir until the starting material fully dissolves.

  • Acylation: Cool the solution to 0 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

The 6-amino group can undergo N-alkylation with alkyl halides or reductive amination with aldehydes and a reducing agent (e.g., sodium triacetoxyborohydride) to introduce alkyl substituents.

The aromatic amino group can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide range of functional groups, including halogens, cyano, and hydroxyl groups.

Reactions at the Indoline Nitrogen

The secondary amine of the indoline ring is also nucleophilic and can participate in similar reactions to the 6-amino group, such as N-acylation and N-alkylation. Selective protection of one amino group is often necessary to achieve regioselectivity.

Reactions Involving the Ester Group

The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents.

Electrophilic Aromatic Substitution

While the protonated form is deactivated, the neutralized form of the molecule is susceptible to electrophilic aromatic substitution on the benzene ring. The 6-amino group is an ortho-, para-director. Given that the para-position (C5) is available, this is the most likely site for electrophilic attack.

Experimental Workflow: Electrophilic Aromatic Substitution

EAS_Workflow Start Methyl 6-aminoindoline-2-carboxylate dihydrochloride Neutralize Neutralization (e.g., Et3N in DCM) Start->Neutralize Reaction Electrophilic Aromatic Substitution (Predominantly at C5) Neutralize->Reaction Electrophile Addition of Electrophile (e.g., Br2, AcCl/AlCl3) Electrophile->Reaction Product 5-Substituted Product Reaction->Product

Sources

Exploratory

Technical Whitepaper: Safety Dynamics and Handling Protocols for Methyl 6-aminoindoline-2-carboxylate dihydrochloride

Executive Summary In the landscape of modern drug discovery, indoline-2-carboxylate derivatives serve as critical pharmacophores, often utilized as rigidified proline bioisosteres or precursors to complex tricyclic scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, indoline-2-carboxylate derivatives serve as critical pharmacophores, often utilized as rigidified proline bioisosteres or precursors to complex tricyclic scaffolds. Methyl 6-aminoindoline-2-carboxylate dihydrochloride (CAS: 1384264-16-7) is a highly functionalized building block[1]. However, its dual amine functionalities and ester group present unique physicochemical challenges. This whitepaper provides researchers and safety officers with an authoritative guide on the structural causality of its hazards, self-validating handling protocols, and rigorous Material Safety Data Sheet (MSDS) guidelines.

Structural Causality & Physicochemical Profiling

Understanding the safety profile of a compound requires analyzing its molecular architecture. The free base of 6-aminoindoline is highly susceptible to oxidative degradation in ambient air due to the electron-rich nature of the aromatic amine. To mitigate this, the compound is supplied as a dihydrochloride salt .

Causality of the Salt Form: Protonation of both the indoline nitrogen and the exocyclic 6-amino group drastically reduces the electron density of the aromatic ring. This prevents spontaneous auto-oxidation (often observed as the powder turning dark brown) and enhances aqueous solubility. However, the presence of two hydrochloride equivalents renders the powder highly hygroscopic and locally acidic upon dissolution, dictating specific handling and storage parameters.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name Methyl 6-aminoindoline-2-carboxylate dihydrochloride
CAS Number 1384264-16-7
Molecular Formula C10H14Cl2N2O2
Molecular Weight 265.14 g/mol
Physical State Solid crystalline powder (hygroscopic)
Solubility Soluble in DMSO and ddH2O (pH of aqueous solution < 4.0)

Toxicological Mechanisms & GHS Classification

While a highly specific empirical toxicological profile for CAS 1384264-16-7 is limited, structural alerts and data from closely related analogs (e.g., Methyl indole-2-carboxylate and Methyl indoline-2-carboxylate) allow for a robust extrapolation of Global Harmonized System (GHS) classifications[2],[3].

  • Acute Toxicity (Oral) - Category 4 (H302) : The indoline core can undergo hepatic metabolism via CYP450 enzymes, potentially forming reactive electrophilic intermediates. Ingestion is harmful[3].

  • Skin/Eye Irritation - Category 2 (H315/H319) : The dihydrochloride salt dissociates upon contact with mucosal membranes or sweat, releasing HCl equivalents. This localized drop in pH causes immediate protein denaturation and tissue irritation[2].

  • Aquatic Toxicity - Category 1 (H400) : Indoline derivatives exhibit high binding affinity to biological macromolecules, making them acutely toxic to aquatic ecosystems[3].

Table 2: Standardized GHS Hazard Profile
Hazard CodeStatementPreventive Causality
H302 Harmful if swallowedMandates strict prohibition of food/drink in handling areas.
H315 Causes skin irritationRequires nitrile gloves; the acidic salt reacts with skin moisture.
H319 Causes serious eye irritationMandates wraparound safety goggles to prevent dust deposition.
H335 May cause respiratory irritationNecessitates handling exclusively within a Class II fume hood.
H400 Very toxic to aquatic lifeProhibits sink disposal; requires specialized chemical waste routing.

Self-Validating Experimental Protocols

To ensure scientific integrity and personnel safety, the following protocols are designed as self-validating systems. Each step incorporates a physical or analytical checkpoint to verify success before proceeding.

Reconstitution and Cryo-Preservation Workflow

When preparing stock solutions for high-throughput screening or in-vitro assays, maintaining the integrity of the methyl ester (preventing hydrolysis) and the indoline core is paramount.

Step-by-Step Methodology:

  • Thermal Equilibration : Transfer the sealed vial from -20°C storage to a desiccator at room temperature for 30 minutes. Validation: The vial exterior must be completely free of condensation before opening to prevent water ingress, which would hydrolyze the methyl ester.

  • Gravimetric Dispensing : Under a powder-filtered fume hood, weigh the required mass using an analytical balance.

  • Solvent Addition : Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock concentration. Causality: Anhydrous solvent prevents spontaneous ester hydrolysis that occurs in aqueous acidic environments (driven by the dihydrochloride salt).

  • Homogenization : Vortex for 60 seconds. Validation: Visually inspect against a light source; the solution must be optically clear. If particulates remain, sonicate at 25°C for 5 minutes.

  • Aliquoting : Dispense into 10–50 µL aliquots using amber, low-bind microcentrifuge tubes. Causality: Amber tubes block UV-induced radical formation on the indoline ring.

  • QC Validation & Storage : Submit one random aliquot for LC-MS analysis to verify >95% purity and absence of the hydrolyzed carboxylic acid byproduct. Store remaining aliquots at -80°C.

Reconstitution N1 Equilibrate Solid (CAS: 1384264-16-7) N2 Gravimetric Weighing (Fume Hood) N1->N2 N3 Solvent Addition (Anhydrous DMSO) N2->N3 N4 Homogenization (Vortex / Sonicate) N3->N4 N5 Aliquoting (Amber Vials) N4->N5 N6 Cryo-Storage (-80°C) N5->N6 N7 QC Validation (LC-MS) N5->N7

Fig 1: Step-by-step reconstitution and validation workflow for indoline derivatives.

Emergency Spill Response Protocol

Because the dihydrochloride salt is a fine, easily aerosolized powder, spill responses must prioritize containment over immediate neutralization.

Step-by-Step Methodology:

  • Assessment & Evacuation : If the spill exceeds 50 mg or occurs outside a fume hood, immediately evacuate the 2-meter radius to allow aerosols to settle.

  • PPE Donning : Equip a P100 particulate respirator, double-layered nitrile gloves, and wraparound safety goggles. Causality: Standard surgical masks do not filter fine crystalline dust, risking H335 respiratory irritation.

  • Containment : Surround the powder with an inert absorbent material (e.g., vermiculite). Do not use wet paper towels initially, as water will dissolve the salt, spread the acid, and increase skin absorption risk.

  • Mechanical Collection : Gently sweep the powder using non-sparking, anti-static tools into a sealable container.

  • Chemical Decontamination : Wipe the affected surface with a damp cloth soaked in a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual HCl, followed by a 70% ethanol wipe. Validation: Swab the area with pH paper; a neutral pH (6.5–7.5) validates complete decontamination.

  • Disposal : Seal all materials in a hazardous waste bag labeled "Toxic/Irritant Solid Waste - Indoline Derivatives".

SpillResponse S1 Spill Detected S2 Evacuate Area S1->S2 S3 Don PPE (Respirator) S2->S3 S4 Containment (Vermiculite) S3->S4 S5 Decontamination (Bicarbonate/EtOH) S4->S5 S6 Waste Disposal S5->S6

Fig 2: Emergency spill response protocol ensuring containment and decontamination.

References

  • 1384264-16-7 Methyl 6-aminoindoline-2-carboxyl
  • Chemical Safety Data Sheet MSDS / SDS - Methyl indole-2-carboxyl
  • YC-0659 - Safety Data Sheet ((S)-(+)

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of Methyl 6-aminoindoline-2-carboxylate dihydrochloride Solutions for In Vitro Cell-Based Assays

Abstract This document provides a comprehensive guide for the solubilization, handling, and storage of Methyl 6-aminoindoline-2-carboxylate dihydrochloride for use in cell-based assays. Indole derivatives are a significa...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the solubilization, handling, and storage of Methyl 6-aminoindoline-2-carboxylate dihydrochloride for use in cell-based assays. Indole derivatives are a significant class of heterocyclic compounds widely investigated for their therapeutic potential in oncology, neuroscience, and infectious diseases.[1][2] Achieving accurate, soluble, and stable compound concentrations is paramount for generating reproducible and reliable in vitro data. This guide details a self-validating protocol for preparing high-concentration stock solutions and subsequent working dilutions, emphasizing the rationale behind each step to ensure experimental success and data integrity.

Physicochemical Properties & Strategic Considerations

Understanding the chemical nature of Methyl 6-aminoindoline-2-carboxylate dihydrochloride is the foundation for developing a robust solubilization strategy.

Compound Structure:

  • Parent Moiety: Methyl 6-aminoindoline-2-carboxylate is an indole derivative. The indole scaffold is a privileged structure in drug discovery.[3]

  • Salt Form: The "dihydrochloride" designation indicates that the parent molecule is salified with two equivalents of hydrochloric acid (HCl). This is typically done to enhance the aqueous solubility and stability of a compound compared to its free base form.

Data Summary:

ParameterValueRationale & Significance
Chemical Name Methyl 6-aminoindoline-2-carboxylate dihydrochlorideThe full name specifies the chemical structure and salt form.
Molecular Formula C₁₀H₁₂N₂O₂ · 2HClDerived from the free base (C₁₀H₁₀N₂O₂) plus two HCl molecules.
Molecular Weight ~263.14 g/mol Calculated from the free base MW (~190.20 g/mol [4]) + 2 x MW of HCl (36.46 g/mol ). Crucial for accurate molarity calculations.
Appearance Typically a solid powder.[5]Visual confirmation of the physical state before weighing.
Primary Solvent Dimethyl Sulfoxide (DMSO), AnhydrousWhile the HCl salt improves water solubility, many organic molecules still require a potent, water-miscible organic solvent to achieve high stock concentrations (e.g., ≥10 mM). DMSO is a standard choice.[6][7]
Storage Stock solutions at -80°C; Powder at 2-8°C or as per supplier.[5][8]Protects against degradation from temperature fluctuations, hydrolysis, and light.

Causality Behind Solvent Choice: The primary goal is to create a highly concentrated stock solution (e.g., 10-100 mM) that can be extensively diluted into aqueous cell culture medium.[9] While the dihydrochloride salt form enhances water solubility, achieving concentrations in the millimolar range directly in aqueous buffers can be challenging and may lead to instability. DMSO is an excellent, cell culture-compatible solvent at low final concentrations (<0.5%) that can effectively dissolve a wide range of organic compounds.[10]

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent serial dilutions. Adherence to aseptic technique is critical if the stock solution will be used to prepare sterile working solutions.

Required Materials:

  • Methyl 6-aminoindoline-2-carboxylate dihydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or clear vial wrapped in aluminum foil

  • Sterile microcentrifuge tubes (for aliquoting)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipettes

Step-by-Step Methodology:

  • Safety First: Conduct all operations within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 263.14 g/mol x 1000 mg/g = 2.63 mg

  • Weigh the Compound: Carefully weigh 2.63 mg of the compound powder and transfer it into a sterile amber vial.

    • Expert Insight: Using an amber vial protects the indole structure, which may be light-sensitive, from photodecomposition.[9][10]

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial using a calibrated pipette.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • Trustworthiness Check: Visually inspect the solution against a light source to ensure no solid particulates remain. If particulates are visible, proceed to the next step.

  • Enhanced Dissolution (If Necessary): If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or gently warm the solution to 37°C for 5-10 minutes, vortexing intermittently.[6][10]

    • Causality: Sonication uses ultrasonic waves to break apart particle agglomerates, while gentle warming increases the kinetic energy of the system, both of which enhance the rate and extent of solubilization.

  • Aliquoting for Stability: Once the solution is clear and homogenous, dispense it into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Expert Insight: Aliquoting is a critical step to prevent compound degradation caused by repeated freeze-thaw cycles.[8] Each aliquot should ideally be used for a single experiment.

  • Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store immediately at -80°C for long-term stability.

Workflow for Stock Solution Preparation:

G weigh 1. Weigh Compound (2.63 mg) add_solvent 2. Add Solvent (1 mL DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex) add_solvent->dissolve check Fully Dissolved? dissolve->check enhance 4. Enhance Dissolution (Sonicate / Warm to 37°C) check->enhance No aliquot 5. Aliquot (e.g., 20 µL volumes) check->aliquot Yes enhance->dissolve store 6. Store (-80°C) aliquot->store

Caption: Workflow for preparing a 10 mM stock solution.

Protocol 2: Preparation of Working Solutions for Cell Assays

This protocol outlines the dilution of the high-concentration stock solution into cell culture medium to achieve the final desired treatment concentrations.

Step-by-Step Methodology:

  • Prepare Materials: Warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.

  • Thaw Stock Solution: Remove a single aliquot of the 10 mM stock solution from the -80°C freezer and thaw it at room temperature.

  • Perform Serial Dilutions: Prepare a series of intermediate dilutions in complete cell culture medium. It is poor practice to perform a single, large dilution (e.g., 1:1000) directly. A two-step or multi-step serial dilution improves accuracy.

    • Example for a 10 µM final concentration:

      • Step A (Intermediate Dilution): Dilute the 10 mM stock 1:100. Add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium. This creates a 100 µM intermediate solution.

      • Step B (Final Dilution): Dilute the 100 µM intermediate solution 1:10. Add 100 µL of the 100 µM solution to 900 µL of pre-warmed medium to get a final volume of 1 mL at 10 µM.

  • Prepare Vehicle Control: The vehicle control is essential to ensure that any observed cellular effects are due to the compound and not the DMSO solvent. The vehicle control must contain the same final concentration of DMSO as the highest concentration of the test compound.[11]

    • Calculation: In the example above, the final DMSO concentration is 0.1% (a 1:1000 final dilution of the original DMSO stock).

    • Preparation: Add 1 µL of pure DMSO to 999 µL of pre-warmed medium to create a 0.1% DMSO vehicle control.

  • Treat Cells: Remove the existing medium from the cells and add the prepared working solutions (including the vehicle control) to the appropriate wells.

    • Expert Insight: When adding the compound dilutions to the medium, do so gently and while swirling the tube or plate to prevent localized high concentrations that could cause the compound to precipitate out of the aqueous solution.[10]

Workflow for Working Solution and Vehicle Control Preparation:

G cluster_0 Compound Arm cluster_1 Vehicle Control Arm stock Thaw 10 mM Stock in DMSO intermediate Prepare Intermediate Dilution (e.g., 100 µM in Medium) stock->intermediate final_compound Prepare Final Working Solutions (e.g., 0.1-10 µM in Medium) intermediate->final_compound treat_compound Add to Treatment Wells final_compound->treat_compound dmso Pure DMSO final_vehicle Prepare Vehicle Control (Matching Final DMSO % in Medium) dmso->final_vehicle treat_vehicle Add to Control Wells final_vehicle->treat_vehicle

Caption: Parallel workflows for preparing experimental and control solutions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates in stock solution. Concentration is above the solubility limit in DMSO.Prepare a lower concentration stock solution (e.g., 5 mM or 1 mM). Ensure DMSO is anhydrous, as water can reduce solubility.
Compound precipitates when diluted into culture medium. The final concentration of the organic solvent is too low to maintain solubility in the aqueous medium.Ensure the final DMSO concentration does not exceed recommended limits (typically 0.1-0.5%).[8] Prepare intermediate dilutions in the assay buffer or medium before the final addition to cells.[8] Add the stock solution to the medium while gently swirling.[10]
Inconsistent or no biological activity. Compound degradation due to improper storage or repeated freeze-thaw cycles.Always store stock solutions at -80°C in single-use aliquots.[8] Use a fresh aliquot for each experiment. Verify the compound's identity and purity via analytical methods if issues persist.
Cell death observed in vehicle control wells. DMSO concentration is too high, leading to solvent-induced cytotoxicity.Titrate the DMSO concentration to determine the maximum tolerable level for your specific cell line. Aim for a final concentration of ≤0.1% whenever possible.[10]

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • PubChem. (n.d.). Methyl 6-amino-1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • Ribeiro, C., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Pharmaceuticals. [Link]

  • A-Alpha Bio. (n.d.). (S)-Methyl indoline-2-carboxylate hydrochloride. [Link]

  • A-Alpha Bio. (n.d.). (S)-Methyl indoline-2-carboxylate hydrochloride. [Link]

Sources

Application

Application Notes &amp; Protocols: Methyl 6-aminoindoline-2-carboxylate dihydrochloride as a Versatile Precursor in API Synthesis

Abstract The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), particularly in oncology and virology. Methyl 6-aminoindoline-2-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), particularly in oncology and virology. Methyl 6-aminoindoline-2-carboxylate dihydrochloride is a highly functionalized precursor, offering multiple reaction sites for building molecular complexity. This document provides a detailed guide for researchers and drug development professionals on the handling, properties, and application of this precursor. We present an exemplary, robust protocol for a foundational amide coupling reaction, a critical step in the synthesis of many targeted therapies. The causality behind experimental choices, process optimization, and safety considerations are discussed in depth to ensure reproducible and scalable results.

Introduction and Precursor Overview

Methyl 6-aminoindoline-2-carboxylate is a bifunctional molecule featuring a reactive secondary amine within the indoline ring, a primary aromatic amine at the C-6 position, and a methyl ester at the C-2 position. The dihydrochloride salt form enhances stability and simplifies handling, though it necessitates a neutralization step prior to most synthetic transformations.

The true value of this precursor lies in its strategic arrangement of functional groups:

  • The 6-Amino Group: This primary aromatic amine is an excellent nucleophile and a versatile handle for a wide array of chemical transformations. It is the primary focus of this application note, ideal for forming amide bonds, participating in coupling reactions (e.g., Buchwald-Hartwig, Suzuki), or acting as a directing group.

  • The Indoline Nitrogen (N-1): As a secondary amine, it can be acylated, alkylated, or arylated, allowing for further diversification of the molecular scaffold.

  • The Methyl Ester (C-2): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other carboxylate-specific reactions. This offers a secondary, orthogonal route for molecular elaboration.

This guide focuses on the most common and critical application: leveraging the 6-amino group for the synthesis of N-acyl derivatives, which are key intermediates for a multitude of API candidates.

Precursor Properties, Handling, and Safety

Proper handling and storage are paramount for maintaining the integrity of the precursor and ensuring laboratory safety. The dihydrochloride salt is typically a solid that is more stable than its free-base counterpart.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name methyl 6-amino-2,3-dihydro-1H-indole-2-carboxylate dihydrochlorideN/A
Molecular Formula C₁₀H₁₄Cl₂N₂O₂Derived
Molecular Weight 281.14 g/mol Derived
Appearance Typically an off-white to light-colored solidGeneral Observation
Solubility Soluble in water, methanol; sparingly soluble in aprotic solventsGeneral Chemical Principles
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Hygroscopic.[1][2][1][2]

Note: Properties are for the dihydrochloride salt. The corresponding free base, Methyl 6-amino-1H-indole-2-carboxylate, has a CAS number of 167027-30-7.[3]

Safety and Handling Precautions

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][4] Work should be conducted in a well-ventilated area or a chemical fume hood.[1][2]

  • Hazard Statements: Based on related compounds, may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][4]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4]

    • Inhalation: Move person to fresh air.[2]

    • Ingestion: Rinse mouth and seek medical attention.[4]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[1][2][4]

Core Application: Acylation of the 6-Amino Group

This section details a representative protocol for the acylation of Methyl 6-aminoindoline-2-carboxylate dihydrochloride with a model acid chloride (e.g., 4-chlorobenzoyl chloride). This transformation is a cornerstone reaction for building kinase inhibitor backbones and other complex APIs.

Experimental Workflow Overview

The workflow involves the neutralization of the dihydrochloride salt to unmask the nucleophilic 6-amino group, followed by the acylation reaction and subsequent purification of the target amide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis precursor Weigh Precursor & 4-Chlorobenzoyl Chloride solvent Prepare Anhydrous DCM & Triethylamine (TEA) precursor->solvent dissolve Dissolve Precursor in DCM solvent->dissolve neutralize Add TEA (≥2.2 eq) Cool to 0°C dissolve->neutralize acylate Add Acid Chloride Slowly neutralize->acylate warm Warm to RT Monitor by TLC/LC-MS acylate->warm quench Quench with H₂O warm->quench extract Extract with DCM quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify via Column Chromatography dry->purify characterize Characterize Product (¹H NMR, ¹³C NMR, MS) purify->characterize

Caption: General workflow for the acylation of the precursor.

Rationale for Experimental Design
  • Choice of Base (Triethylamine, TEA): At least two equivalents of a non-nucleophilic organic base are required. The first two equivalents neutralize the dihydrochloride salt, liberating the free diamine. An additional small excess (e.g., 0.2 eq) is necessary to scavenge the HCl generated during the acylation reaction itself. TEA is chosen for its appropriate basicity, volatility (allowing for easy removal), and minimal interference with the reaction.

  • Choice of Solvent (Dichloromethane, DCM): An anhydrous, aprotic solvent is critical. DCM is an excellent choice as it readily dissolves the organic reagents but not the triethylamine hydrochloride salt byproduct, which often precipitates and can be a visual indicator of reaction progress. It is also unreactive towards the acid chloride.

  • Temperature Control (0°C to RT): The acylation reaction is exothermic. Starting the reaction at 0°C allows for controlled addition of the highly reactive acid chloride, preventing potential side reactions and ensuring selectivity for the more nucleophilic 6-amino group over the less reactive indoline nitrogen. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Detailed Step-by-Step Protocol

Materials:

  • Methyl 6-aminoindoline-2-carboxylate dihydrochloride (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.05 eq)

  • Triethylamine (TEA, 2.2 - 2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Ethyl Acetate/Hexanes (or appropriate solvent system for chromatography)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl 6-aminoindoline-2-carboxylate dihydrochloride (1.0 eq).

  • Add anhydrous DCM to the flask (concentration approx. 0.1 M). Stir to form a suspension.

  • Cool the suspension to 0°C using an ice-water bath.

  • Slowly add triethylamine (2.2 - 2.5 eq) dropwise to the stirring suspension. Stir for 15-20 minutes at 0°C. The suspension should become more homogeneous as the free base is formed.

  • In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM.

  • Add the solution of 4-chlorobenzoyl chloride dropwise to the reaction mixture at 0°C over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-(methoxycarbonyl)-2,3-dihydro-1H-indol-6-yl)-4-chlorobenzamide.

Reaction Mechanism Visualization

The core of the reaction is a nucleophilic acyl substitution. The liberated 6-amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Caption: Simplified mechanism of nucleophilic acyl substitution.

Conclusion

Methyl 6-aminoindoline-2-carboxylate dihydrochloride is a high-value precursor for the synthesis of complex APIs. Its utility stems from the orthogonal reactivity of its functional groups. The protocol described herein for the selective acylation of the 6-amino position provides a reliable and scalable method for generating key synthetic intermediates. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently adapt this methodology for a wide range of acylating agents and downstream applications, accelerating the drug discovery and development process.

References

  • PubChem , Compound Summary for Methyl 6-amino-1H-indole-2-carboxylate. National Center for Biotechnology Information. URL: [Link]

Sources

Method

Application Note: Development of a Stability-Indicating HPLC Method for Methyl 6-aminoindoline-2-carboxylate dihydrochloride

Abstract This application note presents a detailed, systematic approach to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, systematic approach to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Methyl 6-aminoindoline-2-carboxylate dihydrochloride, a key intermediate in pharmaceutical synthesis. The narrative explains the scientific rationale behind experimental choices, from initial analyte characterization to final method validation, in accordance with International Council for Harmonisation (ICH) guidelines. The developed method is demonstrated to be specific, accurate, precise, and robust for the quantitative determination of the main peak and for the separation of its degradation products generated under forced stress conditions.

Introduction and Analytical Objective

Methyl 6-aminoindoline-2-carboxylate dihydrochloride is a polar, aromatic amine derivative used in the synthesis of active pharmaceutical ingredients (APIs). As a critical raw material and process intermediate, ensuring its purity and stability is paramount for drug quality and safety. A robust, stability-indicating analytical method is therefore essential for quality control, enabling the accurate quantification of the parent compound and the detection of any process-related impurities or degradation products that may arise during manufacturing and storage.[1][2]

The primary objective of this work was to develop and validate a stability-indicating HPLC method suitable for its intended purpose, as defined by ICH Q2(R1) guidelines.[3][4] The method must be capable of separating the main analyte from potential degradation products generated under various stress conditions, including hydrolysis, oxidation, and thermal stress.

Analyte Characterization and Chromatographic Strategy

Analyte Properties: Methyl 6-aminoindoline-2-carboxylate dihydrochloride is the salt form of a polar molecule. The presence of a primary aromatic amine, a secondary amine within the indoline ring, and a methyl ester group, combined with its dihydrochloride salt form, results in high aqueous solubility and ionizable character.

Chromatographic Strategy Selection: Given the polar and ionizable nature of the analyte, several chromatographic modes were considered.

  • Normal-Phase (NP) HPLC: Unsuitable due to the analyte's high polarity and salt form, which would lead to very strong, irreversible retention on polar stationary phases like silica.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A viable option for highly polar compounds. However, RP-HPLC is often more robust, reproducible, and is the most common mode used in quality control labs.[6] Therefore, RP-HPLC was chosen as the primary approach.

  • Reversed-Phase (RP) HPLC: This is the most widely used technique in pharmaceutical analysis.[6] The main challenge is achieving sufficient retention for polar compounds. Strategies to overcome this include using columns with alternative selectivities (e.g., phenyl or polar-embedded phases) or operating at low organic concentrations.[7][8] Due to its versatility and the availability of robust stationary phases, RP-HPLC was selected as the optimal strategy.

The overall strategy for method development is outlined in the workflow diagram below.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polar, Ionizable Salt) Strategy Select RP-HPLC Strategy Analyte->Strategy ColumnScreen Column Screening (C18, Phenyl, Polar-Embedded) Strategy->ColumnScreen MobilePhaseOpt Mobile Phase Optimization ColumnScreen->MobilePhaseOpt pH_Buffer pH & Buffer Selection (Control Ionization) MobilePhaseOpt->pH_Buffer OrganicSolvent Organic Modifier (ACN vs. MeOH) MobilePhaseOpt->OrganicSolvent GradientDev Gradient Development (Resolve Impurities) MobilePhaseOpt->GradientDev DetectionOpt Detector Optimization (Wavelength Selection) MobilePhaseOpt->DetectionOpt ForcedDeg Forced Degradation (Acid, Base, Peroxide, Heat, Light) MobilePhaseOpt->ForcedDeg DetectionOpt->ForcedDeg Specificity Confirm Specificity & Peak Purity ForcedDeg->Specificity Validation Method Validation (ICH Q2) Specificity->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: Workflow for HPLC Method Development.

Experimental and Method Development

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD).

  • Software: OpenLab CDS

  • Reagents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade), Water (Milli-Q or equivalent).

  • Analyte: Methyl 6-aminoindoline-2-carboxylate dihydrochloride reference standard.

Column Selection

The choice of stationary phase is critical for retaining and separating the polar analyte from potential impurities. Three columns with different selectivities were screened.

Column TypeStationary Phase ChemistryRationale
Standard C18 OctadecylsilaneProvides general hydrophobic retention; serves as a baseline.
Phenyl-Hexyl Phenyl-Hexyl bonded silicaOffers alternative selectivity through π-π interactions with the aromatic ring of the indoline structure, potentially enhancing retention and resolution.[7]
Polar-Embedded C18 C18 with an embedded polar group (e.g., amide)Designed for enhanced retention of polar compounds and compatibility with highly aqueous mobile phases, preventing phase collapse.[8][9]

Screening Result: The Phenyl-Hexyl column provided the best peak shape and retention for the main analyte under initial screening conditions (a simple water/acetonitrile gradient with 0.1% formic acid). The C18 column showed poor retention, while the polar-embedded phase offered similar retention but less selectivity for early-eluting impurities observed in the reference standard. Therefore, the Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) column was selected for further development.

Mobile Phase Optimization

The mobile phase composition directly controls analyte retention and selectivity.[10][11]

Aqueous Phase (Mobile Phase A): The pH of the mobile phase is a critical parameter for ionizable compounds like amines.[10][12] To ensure consistent ionization and good peak shape, the mobile phase must be buffered. A pH in the acidic range (pH 2-3) is generally recommended to protonate the amine groups, enhancing polarity and ensuring solubility while suppressing the ionization of acidic silanol groups on the column surface.[12]

Volatile buffers were chosen to ensure compatibility with potential future transfer to LC-MS analysis.[13][14][15]

  • Option 1: 0.1% Formic Acid (pH ≈ 2.7): Provides good buffering in the low pH range and is highly MS-compatible.[12][14]

  • Option 2: 10 mM Ammonium Formate (pH adjusted to 3.0): Offers stronger buffering capacity than formic acid alone.[15][16]

Initial trials showed that 10 mM Ammonium Formate at pH 3.0 provided superior peak symmetry. This was selected as Mobile Phase A.

Organic Phase (Mobile Phase B): Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC.[10]

  • Acetonitrile (ACN): Generally provides lower backpressure and different selectivity compared to methanol.

  • Methanol (MeOH): Can offer alternative selectivity, particularly for aromatic compounds.

Scouting runs indicated that ACN resulted in sharper peaks and better resolution from impurities. Acetonitrile was selected as Mobile Phase B.

Gradient and Detection Optimization

An isocratic method was initially attempted but failed to elute potential late-eluting impurities in a reasonable time. Therefore, a gradient elution was developed to ensure elution of all compounds with good peak shape. The final optimized chromatographic conditions are summarized in the table below.

ParameterFinal Optimized Condition
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 minutes, then wash and re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection DAD, 275 nm (based on UV spectrum scan of the main peak)
Sample Diluent Mobile Phase A

Forced Degradation Studies (Stability-Indicating Properties)

To demonstrate that the method is stability-indicating, forced degradation studies were conducted as recommended by ICH guidelines.[17][18] The objective is to achieve partial degradation (typically 10-30%) of the active substance to ensure that any degradation products formed can be resolved from the parent peak and from each other.[19][20]

Caption: Forced Degradation Experimental Workflow.

Results Summary:

Stress Condition% DegradationObservations
Acid Hydrolysis ~15%Two major degradant peaks observed at RRT 0.85 and 1.15.
Base Hydrolysis ~25%Significant degradation with one major peak at RRT 0.70.
Oxidative ~12%Multiple minor degradant peaks observed.
Thermal < 5%Compound is relatively stable to dry heat.
Photolytic < 2%Compound is stable to light exposure.

In all cases, the main analyte peak was well-resolved from all degradation product peaks (Resolution > 2.0). Peak purity analysis using the DAD confirmed that the main peak was spectrally pure in all stressed samples, demonstrating the method's specificity and stability-indicating nature.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][4][21] The following parameters will be assessed.

1. Specificity: Already demonstrated through forced degradation studies. Peak purity will be assessed for the analyte peak in the presence of impurities and degradants.

2. Linearity: Assessed over a range of 50% to 150% of the nominal sample concentration. A minimum of five concentration levels will be used. The correlation coefficient (r²) should be ≥ 0.999.

3. Range: The range will be established based on the linearity study, demonstrating that the method is acceptable for assay determination.

4. Accuracy: Determined by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-day): Six replicate injections of the same sample. RSD should be ≤ 1.0%.
  • Intermediate Precision (Inter-day): Analysis performed by a different analyst on a different day with a different instrument. RSD between the two sets of data should be ≤ 2.0%.

6. Detection Limit (DL) and Quantitation Limit (QL): Determined based on the standard deviation of the response and the slope of the calibration curve. DL and QL will be experimentally verified.

7. Robustness: The effect of small, deliberate variations in method parameters will be evaluated. This includes:

  • Flow rate (± 0.1 mL/min)
  • Column temperature (± 2 °C)
  • Mobile phase pH (± 0.1 units)

System suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of replicate injections) must pass pre-defined criteria before each analytical run.

Conclusion

A robust, specific, and stability-indicating RP-HPLC method for the analysis of Methyl 6-aminoindoline-2-carboxylate dihydrochloride has been successfully developed. The method utilizes a Phenyl-Hexyl stationary phase with a volatile, buffered mobile phase, making it suitable for routine quality control and compatible with LC-MS applications. The method effectively separates the main analyte from degradation products generated under acid, base, and oxidative stress conditions. The outlined validation protocol, based on ICH Q2(R1) guidelines, will formally verify that the method is accurate, precise, and reliable for its intended use in a pharmaceutical development and manufacturing environment.

References

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC.

  • Buffer Considerations for LC and LC–MS. LCGC International.

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.

  • Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • Reversed-phase HPLC Buffers. Sigma-Aldrich.

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.

  • Quality Guidelines. ICH.

  • ICH Q2 Analytical Method Validation. Slideshare.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology.

  • Stability Indicating HPLC Method Development: A Review. IRJPMS.

  • Stability Indicating HPLC Method Development - A Review. IJTSRD.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent.

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.

  • Stability Indicating HPLC Method Development and Validation. SciSpace.

  • Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR.

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate.

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex.

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography.

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.

  • Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. PMC.

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.

  • Method development with CHIRALPAK® IA. Chiral Technologies Europe.

  • Chiral HPLC Separations. Phenomenex.

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation.

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical.

  • Methyl 6-amino-1H-indole-2-carboxylate. PubChem.

  • METHYL 1-BOC-6-AMINO-INDOLE-2-CARBOXYLATE. Fluorochem.

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.

  • HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography.

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. PMC.

  • Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science.

  • Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Fisher Scientific.

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. PMC.

  • Method development for amino acid analysis. ResearchGate.

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Application

Application Note: Sample Preparation of Methyl 6-aminoindoline-2-carboxylate Dihydrochloride for Mass Spectrometry

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists. Document Type: Technical Protocol & Mechanistic Guide Executive Summary The accurate mass spectrometric (MS) charac...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The accurate mass spectrometric (MS) characterization of Methyl 6-aminoindoline-2-carboxylate dihydrochloride (CAS: 1384264-16-7) presents a unique intersection of analytical challenges. As a highly polar dihydrochloride salt of an azaheterocycle, the molecule is susceptible to severe electrospray ionization (ESI) suppression, pH-dependent ester hydrolysis, and oxidative aromatization.

This application note provides field-proven, self-validating workflows for preparing this compound for LC-MS/MS and direct infusion ESI-MS. By detailing the causality behind solvent selection, desalting mechanisms, and instrumental fail-safes, this guide ensures robust quantitative and qualitative data acquisition while preserving the structural integrity of the analyte.

Chemical Context & Mechanistic Insights (E-E-A-T)

To design a reliable sample preparation method, one must first understand the physicochemical vulnerabilities of the analyte. Do not simply follow generic dilute-and-shoot protocols; the structural features of Methyl 6-aminoindoline-2-carboxylate demand specific interventions.

The Dihydrochloride Challenge: Ion Suppression

The analyte is supplied as a dihydrochloride salt to enhance aqueous solubility and stabilize the primary and secondary amines. However, introducing high concentrations of chloride ions into an ESI source leads to significant ion suppression [1]. Chloride ions compete for charge on the droplet surface during the desolvation process and can form complex adducts (e.g., [M+Cl]− in negative mode or suppress [M+H]+ in positive mode). To mitigate this, the sample must be desalted either chromatographically (via a divert valve)[2] or via Solid Phase Extraction (SPE) prior to MS introduction.

Ester Hydrolysis

The methyl carboxylate moiety is a labile ester. Exposure to extreme pH (particularly strongly basic conditions, pH > 9) or prolonged storage in highly aqueous environments will catalyze ester hydrolysis, yielding 6-aminoindoline-2-carboxylic acid. Sample preparation must be restricted to mildly acidic to neutral conditions (pH 3–7) and samples should be analyzed promptly or stored at -20°C in organic-rich solvents.

Oxidative Aromatization (Indoline to Indole)

Indoline cores lacking 3-substituents possess a well-established thermodynamic drive toward rearomatization to form the corresponding indole[3]. In the presence of dissolved oxygen, transition metal contaminants, or harsh oxidizing conditions, the indoline ring will dehydrogenate (-2 Da shift in MS). Degassed solvents and the avoidance of oxidative sample clean-up matrices are critical to preventing artifactual indole formation.

Degradation Parent Methyl 6-aminoindoline- 2-carboxylate Hydrolysis Ester Hydrolysis (Extreme pH) Parent->Hydrolysis H2O / OH- Oxidation Aromatization / Oxidation (O2 / Oxidants) Parent->Oxidation -2H Acid 6-aminoindoline- 2-carboxylic acid Hydrolysis->Acid Indole Methyl 6-aminoindole- 2-carboxylate Oxidation->Indole

Figure 1: Primary degradation pathways (hydrolysis and oxidation) to monitor during sample prep.

Experimental Workflows & Protocols

We present two self-validating workflows. Workflow A is designed for high-throughput LC-MS/MS where chromatographic separation is leveraged to remove salts. Workflow B utilizes Mixed-Mode Cation Exchange (MCX) SPE for direct infusion or ultra-trace analysis where absolute salt removal is mandatory.

Workflow Start Methyl 6-aminoindoline-2-carboxylate 2HCl (Sample) Path1 Dilute-and-Shoot (LC-MS/MS) Start->Path1 Path2 Solid Phase Extraction (MCX / HLB) Start->Path2 Divert Divert Valve to Waste (0-2 min: Desalting) Path1->Divert Elute Elute with 5% NH4OH in Methanol Path2->Elute MS ESI-MS/MS Analysis (Positive Mode) Divert->MS Elute->MS

Figure 2: Comparative sample preparation workflows for LC-MS and direct infusion.

Workflow A: Dilute-and-Shoot with Chromatographic Desalting

Best for: Routine pharmacokinetics, high-throughput screening.

Causality Check: By using a divert valve, we ensure that the highly polar chloride ions (which elute in the void volume) are sent to waste, protecting the MS source from contamination and signal suppression[2].

  • Stock Solution Preparation: Dissolve the dihydrochloride salt in LC-MS grade water containing 0.1% Formic Acid (FA) to a concentration of 1 mg/mL. The acidic environment prevents premature free-basing and stabilizes the ester.

  • Working Dilution: Dilute the stock 1:1000 in 95:5 Water:Acetonitrile (v/v) with 0.1% FA. Use glass autosampler vials to prevent plasticizer leaching[2].

  • Chromatography (LC):

    • Column: Biphenyl or C18 (e.g., 50 × 2.1 mm, 1.7 µm). Biphenyl offers enhanced retention for the aromatic indoline core.

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Divert Valve Operation (Critical Step): Program the LC-MS divert valve to send the eluent to WASTE from 0.0 to 1.5 minutes . Switch to MS from 1.5 to 5.0 minutes .

Workflow B: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Direct infusion ESI-MS, complex biological matrices, absolute salt removal.

Causality Check: The dihydrochloride salt protonates the primary and secondary amines. An MCX cartridge traps these cations strongly. Washing with aqueous acid removes all chloride ions. Eluting with a basic organic solvent neutralizes the amines, releasing the free base into a volatile, MS-friendly solvent.

  • Conditioning: Pass 1 mL of LC-MS grade Methanol through the MCX cartridge, followed by 1 mL of Water containing 0.1% FA.

  • Loading: Load 1 mL of the aqueous sample (acidified to pH ~3 with FA to ensure complete protonation of the amines).

  • Washing (Desalting): Wash with 2 mL of Water containing 0.1% FA. Mechanism: Chloride ions and neutral impurities are washed away; the analyte remains ionically bound.

  • Washing (Organic): Wash with 1 mL of 100% Methanol. Mechanism: Removes hydrophobic neutral interferences.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Mechanism: The base neutralizes the amine cations, breaking the ionic bond and eluting the free base.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen ( N2​ ) at room temperature (avoid heat to prevent ester hydrolysis). Reconstitute in 50:50 Water:Acetonitrile with 0.1% FA for MS injection.

Quantitative Data & Optimization Parameters

To establish a self-validating system, ensure your instrument parameters align with the optimized values in the tables below. Deviations in mass accuracy or retention time suggest degradation (e.g., a -2 Da shift indicates oxidation to the indole).

Table 1: Physicochemical Properties & MS Parameters
ParameterValue / DescriptionRationale
Chemical Formula (Free Base) C10​H12​N2​O2​ Target for MS detection.
Exact Mass (Free Base) 192.0899 DaUse for High-Resolution MS (HRMS) extraction.
Expected [M+H]+ m/z 193.097Primary precursor ion in ESI+ mode.
Diagnostic Product Ions m/z 161.07 (Loss of CH3​OH )Confirms the presence of the methyl ester.
ESI Polarity Positive (+)Amines are readily protonated in acidic mobile phases.
Aqueous Stability Poor at pH > 8Ester hydrolysis; requires acidic/neutral prep.
Table 2: SPE Recovery Optimization Matrix
SPE StepSolvent CompositionAnalyte StatusChloride Status
Load 0.1% FA in WaterRetained (Protonated)Passes through
Wash 1 0.1% FA in WaterRetained (Protonated)Washed to waste
Wash 2 100% MethanolRetained (Protonated)Washed to waste
Elution 5% NH4​OH in MethanolEluted (Neutralized)None present

Conclusion

The successful mass spectrometric analysis of Methyl 6-aminoindoline-2-carboxylate dihydrochloride relies heavily on the mitigation of chloride-induced ion suppression and the prevention of structural degradation (oxidation and hydrolysis). By utilizing divert-valve chromatography or MCX Solid Phase Extraction, analysts can ensure a robust, high-sensitivity assay that maintains the scientific integrity of the sample.

References

  • Harvard Center for Mass Spectrometry. Sample Preparation Guidelines. Demonstrates the necessity of divert valves and the avoidance of non-volatile salts/plastics in LC-MS workflows. URL: [Link][2]

  • National Institutes of Health (PMC). Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. Provides mechanistic grounding for the oxidative aromatization of indolines to indoles under various environmental conditions. URL:[Link][3]

Sources

Method

Application Notes and Protocols for Bioconjugation Utilizing Methyl 6-aminoindoline-2-carboxylate dihydrochloride

Introduction: Unlocking New Bioconjugation Potential with a Functionalized Indoline Scaffold The indoline scaffold is a privileged structure in medicinal chemistry and drug discovery, frequently appearing in natural prod...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Bioconjugation Potential with a Functionalized Indoline Scaffold

The indoline scaffold is a privileged structure in medicinal chemistry and drug discovery, frequently appearing in natural products and synthetic compounds with significant biological activity.[1][2] Its unique three-dimensional structure and electronic properties make it an attractive building block for creating novel molecular probes, therapeutics, and diagnostics. Methyl 6-aminoindoline-2-carboxylate dihydrochloride emerges as a particularly valuable reagent for bioconjugation, offering a unique combination of a reactive primary aromatic amine for covalent linkage and a methyl ester for potential post-conjugation modifications.

This guide provides a comprehensive overview of the principles and detailed protocols for utilizing Methyl 6-aminoindoline-2-carboxylate dihydrochloride in bioconjugation. We will delve into the chemical rationale behind its application, present step-by-step methodologies for conjugating it to proteins, and discuss the characterization of the resulting bioconjugates. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

Core Principles and Strategic Advantages

The primary amino group at the 6-position of the indoline ring is the key functional handle for bioconjugation.[3] Aromatic amines, while typically less nucleophilic than aliphatic amines, can form stable covalent bonds with a variety of electrophilic targets on biomolecules under controlled conditions. The strategic advantages of using Methyl 6-aminoindoline-2-carboxylate include:

  • Stable Bond Formation: The primary amine allows for the formation of robust amide or other covalent linkages, ensuring the stability of the bioconjugate in biological systems.

  • Versatile Linkage Chemistry: This reagent is amenable to several well-established bioconjugation strategies, including carbodiimide-mediated amide bond formation and diazotization for coupling to tyrosine residues.

  • Potential for Post-Conjugation Modification: The methyl ester group offers a secondary site for modification. It can be hydrolyzed to a carboxylic acid, altering the charge of the conjugate, or it can be a handle for further derivatization.

  • Unique Spectroscopic Properties: The indoline core may impart useful spectroscopic properties to the bioconjugate, potentially aiding in its characterization and quantification.

Bioconjugation via Carbodiimide-Mediated Amide Bond Formation

One of the most common and reliable methods for conjugating a primary amine to a protein is through the formation of an amide bond with the side chains of aspartic acid or glutamic acid residues, or the C-terminus. This is typically achieved using a carbodiimide crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4] The NHS ester intermediate enhances the efficiency of the reaction and minimizes side reactions.[4]

Reaction Mechanism

The reaction proceeds in two main steps:

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amide Bond Formation: This intermediate reacts with NHS to form a more stable amine-reactive NHS ester. The primary amine of Methyl 6-aminoindoline-2-carboxylate then displaces the NHS group to form a stable amide bond.

Amide_Bond_Formation Protein_COOH Protein-COOH O_Acylisourea O-Acylisourea Intermediate Protein_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester Protein-CO-NHS Ester O_Acylisourea->NHS_Ester + NHS Byproduct1 EDC Urea Byproduct O_Acylisourea->Byproduct1 NHS NHS Conjugate Protein-CO-NH-Indoline NHS_Ester->Conjugate + Aminoindoline Aminoindoline Methyl 6-aminoindoline-2-carboxylate Byproduct2 NHS Conjugate->Byproduct2

Caption: Carbodiimide-mediated amide bond formation workflow.

Detailed Protocol: EDC/NHS Coupling

Materials and Reagents:

  • Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, MES) at pH 6.0-7.5. Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate).

  • Methyl 6-aminoindoline-2-carboxylate dihydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassettes

Procedure:

  • Prepare Protein Solution: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

  • Prepare Aminoindoline Solution: Immediately before use, dissolve Methyl 6-aminoindoline-2-carboxylate dihydrochloride in Coupling Buffer. Adjust the pH to ~7.0 with a dilute base (e.g., 0.1 M NaOH) to neutralize the dihydrochloride salt and deprotonate the primary amine. A 10-50 fold molar excess over the protein is a good starting point.

  • Activate Protein Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water.

    • Add EDC to the protein solution to a final concentration of 10-20 mM.

    • Immediately add NHS (or Sulfo-NHS) to a final concentration of 20-40 mM.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add the prepared Methyl 6-aminoindoline-2-carboxylate solution to the activated protein solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS esters.[4]

  • Purify the Conjugate: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterize the Conjugate:

    • Degree of Labeling: Determine the extent of modification by comparing the UV-Vis spectra of the labeled and unlabeled protein. The indoline moiety will have a characteristic absorbance that can be used for quantification if a standard curve is prepared. Alternatively, mass spectrometry (MALDI-TOF or ESI-MS) can be used to determine the mass shift upon conjugation.

    • Purity and Integrity: Analyze the purified conjugate by SDS-PAGE to confirm its integrity and assess for any aggregation or degradation.

Quantitative Data Summary Table:

ParameterRecommended RangeRationale
Protein Concentration 1-10 mg/mLHigher concentrations can lead to intermolecular crosslinking.
EDC Concentration 10-20 mMSufficient for activation of accessible carboxyl groups.
NHS/Sulfo-NHS Conc. 20-40 mMStabilizes the active intermediate, improving coupling efficiency.
Aminoindoline Molar Excess 10-50 foldDrives the reaction towards the desired product.
Activation pH 6.0Optimal for EDC activation of carboxyl groups.
Conjugation pH 7.2-7.5Favors the nucleophilic attack by the deprotonated primary amine.
Reaction Time 2-4 hours at RT or overnight at 4°CAllows for sufficient reaction completion.

Site-Specific Labeling via Diazonium Coupling

For more targeted bioconjugation, the aromatic amine of Methyl 6-aminoindoline-2-carboxylate can be converted into a reactive diazonium salt. This diazonium salt can then undergo an electrophilic aromatic substitution reaction with electron-rich amino acid side chains, primarily tyrosine, and to a lesser extent, histidine and lysine. This method offers the potential for site-specific labeling, as the number and accessibility of tyrosine residues are often limited on a protein's surface.

Reaction Mechanism

The process involves two key steps:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a cold, acidic solution) to form a diazonium salt.

  • Azo Coupling: The diazonium salt acts as an electrophile and attacks the electron-rich phenol ring of a tyrosine residue, typically at the ortho position to the hydroxyl group, forming a stable azo bond.

Diazonium_Coupling Aminoindoline Methyl 6-aminoindoline-2-carboxylate Diazonium_Salt Indoline-N2+ Aminoindoline->Diazonium_Salt Diazotization Nitrous_Acid NaNO2, HCl (0-5°C) Azo_Conjugate Protein-Tyr-N=N-Indoline Diazonium_Salt->Azo_Conjugate + Protein-Tyr (pH 8.5-9.5) Protein_Tyr Protein-Tyrosine Protein_Tyr->Azo_Conjugate

Caption: Diazonium coupling workflow for tyrosine modification.

Conceptual Protocol: Diazonium Coupling

Note: This reaction requires careful control of temperature and pH to ensure the stability of the diazonium salt and to favor coupling to tyrosine.

Materials and Reagents:

  • Purified protein containing accessible tyrosine residues in a cold, non-nucleophilic buffer (e.g., borate buffer), pH 8.5-9.5.

  • Methyl 6-aminoindoline-2-carboxylate dihydrochloride

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 1 M

  • Borate Buffer: 0.1 M, pH 9.0

  • Ice bath

Procedure:

  • Prepare Diazonium Salt (in a separate, cold vessel):

    • Dissolve Methyl 6-aminoindoline-2-carboxylate dihydrochloride in 1 M HCl at 0-5°C in an ice bath.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (a slight molar excess) to the aminoindoline solution while maintaining the temperature at 0-5°C.

    • Stir the reaction for 15-30 minutes. The formation of the diazonium salt may be accompanied by a color change.

  • Prepare Protein Solution:

    • Exchange the protein into cold Borate Buffer (pH 9.0).

    • Maintain the protein solution at 0-5°C in an ice bath.

  • Conjugation Reaction:

    • Slowly add the freshly prepared, cold diazonium salt solution to the cold protein solution with gentle stirring. A 10-100 fold molar excess of the diazonium salt may be required.

    • Allow the reaction to proceed for 1-2 hours at 0-5°C. The reaction progress can be monitored by a color change due to the formation of the azo compound.

  • Purification and Characterization:

    • Purify the resulting azo-conjugate using a desalting column or dialysis to remove unreacted reagents.

    • Characterize the conjugate using UV-Vis spectroscopy (azo bonds have a characteristic absorbance in the visible range), mass spectrometry, and SDS-PAGE.

Conclusion and Future Perspectives

Methyl 6-aminoindoline-2-carboxylate dihydrochloride represents a promising and versatile tool for bioconjugation. The protocols outlined in this guide, based on well-established chemical principles, provide a solid foundation for its application in creating novel bioconjugates. The ability to form stable amide bonds or site-specifically label tyrosine residues opens up a wide range of possibilities for developing antibody-drug conjugates, fluorescent probes, and other functionalized biomolecules. Further exploration of the post-conjugation modification of the methyl ester group could unlock even more advanced applications, making this functionalized indoline a valuable addition to the bioconjugation toolkit.

References

  • Wei, H., Li, B., Wang, N., Ma, Y., Yu, J., Wang, X., Su, J., & Liu, D. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]

  • MacDonald, J. I., Munch, H. K., Moore, T., & Francis, M. B. (2015). N-terminal specific protein modification through a biocompatible imidazolidinone formation. Nature Chemical Biology, 11(5), 326–331. [Link]

  • Rosen, C. B., & Francis, M. B. (2017). N-Terminal Modification of Proteins. Nature Chemical Biology, 13(7), 697-705. [Link]

  • Scheck, R. A., & Francis, M. B. (2007). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. Angewandte Chemie International Edition, 46(38), 7242-7245. [Link]

  • Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification. Nature Communications, 5, 4740. [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876–884. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 6-aminoindoline-2-carboxylate dihydrochloride

Welcome to the technical support center for the synthesis of Methyl 6-aminoindoline-2-carboxylate dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 6-aminoindoline-2-carboxylate dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.

Introduction to the Synthetic Pathway

The synthesis of Methyl 6-aminoindoline-2-carboxylate dihydrochloride is a sequential process that requires careful control of reaction conditions at each stage. A common and logical synthetic route commences with the nitration of a suitable precursor, followed by esterification, and finally, a reduction of the nitro group to the desired amine, concluding with the formation of the dihydrochloride salt. This guide is structured to address potential issues at each of these critical junctures.

A Proposed Synthetic Workflow

A Indoline-2-carboxylic Acid (Starting Material) B Step 1: Nitration A->B C 6-Nitroindoline-2-carboxylic Acid B->C HNO₃ / H₂SO₄ D Step 2: Esterification C->D E Methyl 6-nitroindoline-2-carboxylate D->E CH₃OH / H⁺ F Step 3: Nitro Group Reduction E->F G Methyl 6-aminoindoline-2-carboxylate F->G H₂ / Pd/C H Step 4: Salt Formation G->H I Methyl 6-aminoindoline-2-carboxylate dihydrochloride (Final Product) H->I HCl

Caption: A typical synthetic route for Methyl 6-aminoindoline-2-carboxylate dihydrochloride.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Part 1: Nitration of Indoline-2-carboxylic Acid

Question 1: My nitration reaction is resulting in a low yield of the desired 6-nitro isomer and a mixture of other nitrated products. What's going on?

Answer: The regioselectivity of electrophilic aromatic substitution on the indoline ring is highly dependent on the reaction conditions and the directing effects of the substituents. The carboxyl group at the 2-position and the amino group of the indoline ring can both influence the position of nitration.

  • Causality: The amino group is an ortho-, para-director, while the deactivating carboxyl group is a meta-director relative to its position. This can lead to a mixture of isomers. Over-nitration to dinitro or trinitro compounds can also occur if the reaction conditions are too harsh.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating agent. This helps to control the rate of reaction and improve selectivity.

    • Protecting Groups: Consider protecting the indoline nitrogen with an acetyl group prior to nitration. An acetyl group is still an ortho-, para-director but can offer better control and prevent side reactions at the nitrogen. The protecting group can be removed later in the synthesis.

    • Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of nitric acid and sulfuric acid is standard. The concentration of sulfuric acid influences the generation of the nitronium ion (NO₂⁺). A less aggressive nitrating agent might be beneficial if over-nitration is an issue.

Question 2: I'm observing significant degradation of my starting material during nitration. How can I prevent this?

Answer: Indoline derivatives can be sensitive to strong oxidizing acids.

  • Causality: The combination of nitric and sulfuric acid is a strongly oxidizing medium that can lead to the degradation of the electron-rich indoline ring system.

  • Troubleshooting Steps:

    • Slow Addition: Add the nitrating agent dropwise to the solution of your starting material to avoid localized high concentrations and a rapid exotherm.

    • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further degradation of the product.

    • Alternative Nitrating Agents: For sensitive substrates, consider milder nitrating agents such as urea nitrate in sulfuric acid.[1]

Part 2: Fischer Esterification

Question 3: The esterification of my 6-nitroindoline-2-carboxylic acid is incomplete, even after prolonged reaction times. What can I do to drive the reaction to completion?

Answer: Fischer esterification is an equilibrium-limited process.[2]

  • Causality: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. To achieve a high yield of the ester, the equilibrium must be shifted towards the products.

  • Troubleshooting Steps:

    • Excess Alcohol: Use a large excess of methanol, which can also serve as the solvent. This shifts the equilibrium to the right according to Le Chatelier's principle.

    • Water Removal: Remove the water produced during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

    • Catalyst Choice: A strong acid catalyst is necessary. Common choices include sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins.[3] Ensure the catalyst is not deactivated. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.[4]

Part 3: Nitro Group Reduction

Question 4: My catalytic hydrogenation of the nitro group is slow or incomplete. How can I improve the efficiency of this step?

Answer: The efficiency of catalytic hydrogenation depends on the catalyst activity, hydrogen pressure, and substrate purity.

  • Causality: The catalyst surface can be poisoned by impurities, or the reaction conditions may not be optimal for the reduction.

  • Troubleshooting Steps:

    • Catalyst Activity: Use a fresh, high-quality palladium on carbon (Pd/C) catalyst. The catalyst loading is also important; typically 5-10 mol% is used.

    • Hydrogen Pressure: While the reaction can often be performed at atmospheric pressure, increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can significantly increase the reaction rate.[5]

    • Solvent: A protic solvent like methanol or ethanol is generally effective.

    • Purity of Starting Material: Ensure your methyl 6-nitroindoline-2-carboxylate is free of impurities that could act as catalyst poisons (e.g., sulfur-containing compounds).

Question 5: I'm observing side products from the reduction of the indoline ring or other functional groups. How can I improve the chemoselectivity?

Answer: While catalytic hydrogenation is generally chemoselective for the nitro group, over-reduction can occur under harsh conditions.

  • Causality: The indoline ring can be reduced further under forcing conditions (high pressure and temperature).

  • Troubleshooting Steps:

    • Reaction Conditions: Use milder conditions—lower hydrogen pressure and ambient temperature.

    • Alternative Reducing Agents: If chemoselectivity is a persistent issue, consider alternative reducing agents such as iron powder in acetic acid or hydrochloric acid, or tin(II) chloride.[6][7][8] These methods are often highly selective for the reduction of aromatic nitro groups.

Part 4: Dihydrochloride Salt Formation

Question 6: I'm having difficulty precipitating the dihydrochloride salt, or I'm getting an oily product instead of a crystalline solid. What are the best practices for this step?

Answer: Proper solvent selection and control of conditions are key to obtaining a crystalline salt.

  • Causality: The solubility of the salt and the rate of precipitation are highly dependent on the solvent system. An oil may form if the product precipitates too quickly from a solution where it is highly soluble.

  • Troubleshooting Steps:

    • Solvent System: Dissolve the free base (Methyl 6-aminoindoline-2-carboxylate) in a suitable solvent in which the free base is soluble but the hydrochloride salt is not. Anhydrous solvents are recommended to prevent hydrolysis of the ester. A common choice is a mixture of an alcohol (like isopropanol or ethanol) and an ether (like diethyl ether or MTBE).

    • HCl Source: Use a solution of HCl in a compatible solvent, such as HCl in isopropanol or dioxane. Gaseous HCl can also be bubbled through the solution.

    • Temperature: Cool the solution during and after the addition of HCl to promote crystallization.

    • Seeding: If you have a small amount of crystalline product, adding a seed crystal can induce crystallization.

    • Trituration: If an oil forms, it can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod or by adding a poor solvent and stirring vigorously (trituration).

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for this synthesis? A1: The overall yield can vary significantly depending on the optimization of each step. With careful execution, an overall yield of 40-50% from the starting indoline-2-carboxylic acid is achievable.

Q2: How can I monitor the progress of each reaction? A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of each step. Use an appropriate solvent system to achieve good separation between the starting material and the product. Visualization can be done under UV light, and staining with agents like potassium permanganate can also be helpful.

Q3: Are there any specific safety precautions I should take? A3: Yes. The nitration step involves the use of strong, corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Catalytic hydrogenation with Pd/C and hydrogen gas carries a risk of fire or explosion; ensure proper grounding of equipment and avoid sources of ignition. Pd/C can be pyrophoric upon exposure to air after the reaction, so it should be filtered carefully and kept wet.

Q4: Can I use a different ester group, for example, an ethyl ester? A4: Yes, the synthesis can be adapted for other alkyl esters by using the corresponding alcohol (e.g., ethanol for the ethyl ester) in the esterification step. The subsequent reaction steps should be compatible with the chosen ester group.

Q5: My final product is colored. How can I decolorize it? A5: A slight coloration in the final product can often be removed by recrystallization from a suitable solvent system. Treatment with activated charcoal can also be effective, but be aware that this may lead to some loss of product.

Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of Methyl 6-aminoindoline-2-carboxylate dihydrochloride.

Step 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add Indoline-2-carboxylic acid to the cooled sulfuric acid while maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it to 0 °C.

  • Add the nitrating mixture dropwise to the solution of indoline-2-carboxylic acid, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry to obtain 6-Nitroindoline-2-carboxylic Acid.

Step 2: Synthesis of Methyl 6-nitroindoline-2-carboxylate

  • Suspend 6-Nitroindoline-2-carboxylic acid in methanol.

  • Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-nitroindoline-2-carboxylate.

Step 3: Synthesis of Methyl 6-aminoindoline-2-carboxylate

  • Dissolve Methyl 6-nitroindoline-2-carboxylate in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C may be pyrophoric.

  • Concentrate the filtrate under reduced pressure to obtain Methyl 6-aminoindoline-2-carboxylate.

Step 4: Synthesis of Methyl 6-aminoindoline-2-carboxylate dihydrochloride

  • Dissolve the crude Methyl 6-aminoindoline-2-carboxylate in anhydrous isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in isopropanol or bubble anhydrous HCl gas through the solution until the pH is acidic.

  • Stir the mixture at 0 °C for 1 hour to promote precipitation.

  • Collect the solid product by vacuum filtration, wash with cold isopropanol and then with diethyl ether.

  • Dry the product under vacuum to yield Methyl 6-aminoindoline-2-carboxylate dihydrochloride as a crystalline solid.

Critical Parameters Summary

Step Parameter Recommendation Impact on Yield/Purity
Nitration Temperature0-5 °CHigher temperatures can lead to side products and degradation.
Rate of AdditionSlow, dropwisePrevents localized overheating and improves selectivity.
Esterification Reagent RatioLarge excess of alcoholDrives the equilibrium towards product formation.
Water RemovalDean-Stark or desiccantsEssential for driving the reaction to completion.
Nitro Reduction Catalyst QualityFresh, high-activity Pd/CEnsures efficient and complete reduction.
Hydrogen Pressure1-3 atmHigher pressure can increase the reaction rate.
Salt Formation SolventAnhydrous alcohol/etherPromotes crystallization and prevents hydrolysis.
Temperature0 °CIncreases the yield of the precipitated salt.

Troubleshooting Workflow

Start Low Yield or Impure Product Step Identify the Problematic Step via TLC/NMR of Intermediates Start->Step Nitration Nitration Issues? Step->Nitration Yes Esterification Esterification Issues? Step->Esterification No N_Sol1 Check Temperature Control (0-5 °C) Nitration->N_Sol1 N_Sol2 Verify Reagent Stoichiometry and Purity Nitration->N_Sol2 N_Sol3 Consider N-protection Nitration->N_Sol3 Reduction Reduction Issues? Esterification->Reduction No E_Sol1 Use Excess Alcohol Esterification->E_Sol1 Yes E_Sol2 Ensure Water Removal (Dean-Stark/Sieves) Esterification->E_Sol2 E_Sol3 Check Catalyst Activity Esterification->E_Sol3 Salt Salt Formation Issues? Reduction->Salt No R_Sol1 Use Fresh Catalyst Reduction->R_Sol1 Yes R_Sol2 Increase H₂ Pressure Reduction->R_Sol2 R_Sol3 Check for Catalyst Poisons Reduction->R_Sol3 S_Sol1 Use Anhydrous Solvents Salt->S_Sol1 Yes S_Sol2 Optimize Solvent System (e.g., IPA/Ether) Salt->S_Sol2 S_Sol3 Cool to 0 °C and Seed Salt->S_Sol3 End Improved Yield and Purity N_Sol1->End N_Sol2->End N_Sol3->End E_Sol1->End E_Sol2->End E_Sol3->End R_Sol1->End R_Sol2->End R_Sol3->End S_Sol1->End S_Sol2->End S_Sol3->End

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Ji, L., et al. (2018). Efficient synthesis of 2-arylquinazolin-4-amines through ring expansion triggered by the 3,3-diazidation of indoles. Molecules, 23(11), 2813. [Link]

  • Kandiah, M., et al. (2017). Cascade catalytic hydrogenation-cyclization of methyl levulinate to form [gamma]-valerolactone over Ru nanoparticles supported on a sulfonic acid-functionalized UiO-66 catalyst. RSC Advances, 7, 44082–44088. [Link]

  • Kavala, V. R., et al. (2015). Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl. Molecules, 20(12), 22636-22654. [Link]

  • Kharissov, B. I., et al. (2000). Hydrogenation of Aromatic Nitrocompounds on Supported Mono- and Bimetallic Catalysts. Eurasian ChemTech Journal, 2(2), 101-105. [Link]

  • Li, J., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3183. [Link]

  • O'Neil, G. W. (1998). Process for preparing indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex. U.S.
  • Szostak, M., & Szostak, R. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. In Carboxylic Acid - Key Role in Life Sciences. IntechOpen. [Link]

  • Tan, K. L., et al. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Beilstein Journal of Organic Chemistry, 17, 529-555. [Link]

  • Wang, Z., et al. (2014). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 4, 45555-45563. [Link]

  • WO2018125548A1. (2018). Methods for the preparation of 6-aminoisoquinoline.
  • Zhang, Z., et al. (2001). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synthetic Communications, 31(1), 121-126. [Link]

  • Masterson, D. S. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

Sources

Optimization

Identifying impurities in Methyl 6-aminoindoline-2-carboxylate dihydrochloride batches

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for Methyl 6-aminoindoline-2-carboxylate dihydrochloride. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for Methyl 6-aminoindoline-2-carboxylate dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to proactively identify and troubleshoot potential impurities in various batches of this crucial chemical intermediate. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the quality and integrity of your materials.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding impurities associated with Methyl 6-aminoindoline-2-carboxylate dihydrochloride.

Q1: What are the most likely impurities I might encounter in a batch of Methyl 6-aminoindoline-2-carboxylate dihydrochloride?

A1: Impurities can generally be categorized into three main sources: synthesis-related impurities, degradation products, and residual solvents.

  • Synthesis-Related Impurities: These are unreacted starting materials, intermediates, or by-products from the synthetic route. For instance, in syntheses involving the nitration of an indoline precursor followed by reduction and esterification, you might find residual nitro-indoline intermediates or the corresponding indoline-2-carboxylic acid if the esterification is incomplete.[1]

  • Degradation Products: The indoline ring is susceptible to oxidation, which can lead to the formation of the corresponding indole derivative (Methyl 6-amino-1H-indole-2-carboxylate).[2] This dehydrogenation is a common pathway for indoline compounds.[2] Additionally, the ester group can undergo hydrolysis to yield 6-aminoindoline-2-carboxylic acid, especially if exposed to moisture or non-neutral pH conditions. Under acidic conditions, which are relevant given the dihydrochloride salt form, indole derivatives can also be unstable and may lead to polymerization, often indicated by a color change to reddish-brown.[3]

  • Residual Solvents: These are organic volatile impurities used during synthesis or purification (e.g., methanol, ethanol, acetonitrile, dichloromethane). Their presence is highly dependent on the final work-up and drying procedures.

Q2: My solid material has developed a slight color (e.g., yellow to brown) upon storage. What could be the cause?

A2: The development of color is often a qualitative indicator of degradation. The primary suspect is the oxidation of the indoline ring to the more conjugated indole system.[2] Indole compounds themselves can be susceptible to further degradation and polymerization, especially in the presence of light, acid, or air, which can form complex, colored oligomeric species.[3] We recommend storing the material in a cool, dark place under an inert atmosphere to minimize this degradation.[4]

Q3: Which analytical technique is the best starting point for impurity analysis?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used technique for initial purity assessment and impurity profiling of non-volatile organic compounds.[5][6] It excels at separating the parent compound from structurally similar impurities. A well-developed reverse-phase HPLC method can typically resolve starting materials, key intermediates, and common degradation products in a single run.[7][8]

Q4: Can I use Gas Chromatography (GC) to analyze for impurities?

A4: While GC is excellent for analyzing volatile impurities like residual solvents, it is generally not suitable for the direct analysis of the parent compound or its non-volatile impurities.[9] The high polarity and low volatility of Methyl 6-aminoindoline-2-carboxylate and its degradation products would require a chemical derivatization step to make them amenable to GC analysis.[10][11] This adds complexity and potential for artifact formation. Therefore, for profiling related substances, HPLC is the preferred method.[5]

Troubleshooting Guide: Unexpected Analytical Results

This section provides a logical framework for investigating common issues encountered during the analysis of Methyl 6-aminoindoline-2-carboxylate dihydrochloride.

Issue 1: An unknown peak is observed in my HPLC chromatogram.

Troubleshooting Workflow: The appearance of an unexpected peak requires a systematic approach to identify its source and structure. The primary goal is to determine the mass-to-charge ratio (m/z) and then elucidate the structure.

Diagram: Impurity Identification Workflow

Impurity_Workflow cluster_0 Step 1: Detection & Initial Assessment cluster_1 Step 2: Identification cluster_2 Step 3: Structural Elucidation & Confirmation A Batch Sample with Unknown Impurity B HPLC-UV Analysis (Purity Assessment) A->B C Observe Unknown Peak (Note Retention Time & Area %) B->C D LC-MS Analysis (Hyphenated Technique) C->D Proceed to Mass Analysis E Determine m/z of Unknown (Compare with Potential Impurities) D->E F High-Resolution MS (HRMS) (Optional, for Elemental Composition) E->F for confirmation G Isolate Impurity (Prep-HPLC, if necessary) E->G If structure is still ambiguous H NMR Spectroscopy (¹H, ¹³C, 2D NMR) G->H I Confirm Structure (Compare with Reference Standard) H->I

Caption: A systematic workflow for identifying unknown impurities.

  • Hypothesize Potential Structures: Based on the retention time relative to the main peak, you can form an initial hypothesis.

    • Earlier Eluting Peaks: Often more polar. Could this be the hydrolyzed carboxylic acid (6-aminoindoline-2-carboxylic acid)?

    • Later Eluting Peaks: Often less polar. Could this be a less polar starting material or a product of dimerization?

    • Peak near the API: Could be a structurally very similar compound, such as the oxidized indole analog.

  • Proceed to LC-MS Analysis: The most direct way to identify the unknown is to determine its molecular weight. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak.[12]

  • Compare Mass with Candidates: Match the observed mass with the calculated molecular weights of potential impurities.

Potential ImpurityStructureMolecular Weight (Monoisotopic)Likely Origin
Parent Compound Methyl 6-aminoindoline-2-carboxylate192.0899 g/mol -
Hydrolysis Product 6-Aminoindoline-2-carboxylic acid178.0742 g/mol Degradation
Oxidation Product Methyl 6-amino-1H-indole-2-carboxylate190.0742 g/mol Degradation
Starting Material Example Methyl 6-nitroindoline-2-carboxylate222.0589 g/mol Synthesis-Related
Dimerization Product Varies~382-384 g/mol Degradation

Issue 2: The assay value of my batch is low, but I don't see any significant impurity peaks.

Troubleshooting Steps:

  • Check for Non-Chromophoric Impurities: Your UV detector will only detect impurities that absorb at the selected wavelength. If an impurity lacks a suitable chromophore (e.g., certain aliphatic side-products), it will be invisible. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if this is suspected.

  • Assess for Inorganic Impurities: The low assay could be due to the presence of inorganic salts or excess hydrochloride that would not be detected by HPLC-UV. Consider using techniques like ion chromatography or titration to quantify the chloride content.

  • Consider Highly Retained Impurities: It is possible that polymeric or highly non-polar impurities are irreversibly binding to the HPLC column and not eluting during the run. Implement a strong wash step (e.g., 100% Acetonitrile or Isopropanol) at the end of your gradient to check for late-eluting peaks.

  • Verify Standard and Sample Preparation: Re-verify the purity and integrity of your reference standard. Ensure there are no errors in weighing or dilution for both the sample and the standard. An inaccurate standard concentration is a common cause of erroneous assay results.

Experimental Protocols

These protocols provide a validated starting point for your analyses. They should be adapted and re-validated for your specific equipment and requirements.

Protocol 1: HPLC-UV Purity and Assay Determination

This method is designed for the quantitative determination of purity (area percent) and assay of Methyl 6-aminoindoline-2-carboxylate dihydrochloride.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm (or scan with DAD).

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
20.070
25.095
30.095
30.15
35.05
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This gives a stock concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[13]

  • System Suitability:

    • Prepare a solution containing the parent compound and a small amount of a potential impurity (e.g., the indole analog if available).

    • Inject this solution six times. The resolution between the two peaks should be >2.0, and the relative standard deviation (RSD) for the peak area of the parent compound should be <2.0%.

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks.

    • Assay: Compare the peak area of the sample to that of a certified reference standard of known concentration.

Protocol 2: LC-MS for Impurity Identification

This protocol is for obtaining the molecular weight of unknown impurities observed during HPLC analysis.

  • Instrumentation: LC-MS system, preferably with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Use the same column and gradient as described in Protocol 1. The use of a volatile buffer like formic acid (0.1%) instead of TFA is highly recommended, as TFA can cause ion suppression in the MS source.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Positive. The amino groups on the molecule are readily protonated.

    • Scan Range: 100 - 1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak of interest. The primary ion observed should be the protonated molecule [M+H]⁺. If using a high-resolution mass spectrometer (HRMS), the accurate mass measurement can be used to predict the elemental composition.[9][12]

Protocol 3: ¹H NMR for Structural Confirmation

NMR is the definitive technique for unambiguous structure elucidation.[14]

  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended).

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity or the bulk sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows observation of exchangeable NH and OH protons.[15]

  • Analysis: Acquire a standard ¹H NMR spectrum.

  • Interpretation:

    • Parent Compound (Expected Signals): Look for signals corresponding to the aromatic protons on the indoline ring, the protons on the dihydro-pyrrole ring, the N-H protons (which may be broad), and the methyl ester singlet (~3.8 ppm).[16]

    • Oxidized Impurity (Indole): The key difference will be the appearance of a new aromatic proton signal from the pyrrole ring and shifts in the adjacent protons, indicating the aromatization of the five-membered ring.[2][16]

    • Hydrolyzed Impurity (Carboxylic Acid): The most obvious change will be the disappearance of the methyl ester singlet. A broad carboxylic acid proton signal may appear far downfield (>10 ppm) in DMSO-d₆.

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_polymerization Polymerization Parent Methyl 6-aminoindoline-2-carboxylate Oxidized Methyl 6-amino-1H-indole-2-carboxylate (Loss of 2H) Parent->Oxidized - 2[H] (Dehydrogenation) Hydrolyzed 6-Aminoindoline-2-carboxylic acid (+H₂O, -CH₃OH) Parent->Hydrolyzed + H₂O (Moisture, pH) Polymer Colored Oligomers / Polymers Oxidized->Polymer Acid/Light (Further Degradation)

Sources

Reference Data & Comparative Studies

Validation

Strategic Scaffold Selection: Methyl 6-Aminoindoline-2-Carboxylate Dihydrochloride vs. 5-Aminoindoline Derivatives in Drug Design

Introduction Indoline cores are privileged scaffolds in medicinal chemistry due to their structural rigidity and ability to mimic the indole rings of natural neurotransmitters and amino acids (e.g., tryptophan). When des...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indoline cores are privileged scaffolds in medicinal chemistry due to their structural rigidity and ability to mimic the indole rings of natural neurotransmitters and amino acids (e.g., tryptophan). When designing targeted therapeutics, the precise positioning of functional groups on the indoline ring drastically alters the molecule's electronic properties, spatial geometry, and target affinity. This guide objectively compares two critical building blocks: Methyl 6-aminoindoline-2-carboxylate dihydrochloride and 5-aminoindoline derivatives , analyzing their physicochemical properties, synthetic utility, and performance in recent drug discovery campaigns.

Structural and Physicochemical Divergence

The choice between a 5-amino and a 6-amino indoline scaffold is not merely topological; it is fundamentally electronic, dictating the causality behind specific experimental design choices.

  • Electronic Effects (C5 vs. C6): The indoline nitrogen (N1) donates electron density into the aromatic ring. The C5 position is para to N1, meaning the 5-amino group benefits from resonance stabilization. This makes it highly nucleophilic and an excellent vector for grafting pharmacophores. Conversely, the C6 position is meta to N1. The 6-amino group lacks this direct resonance contribution, resulting in a lower pKa and distinct hydrogen-bonding characteristics, which is critical when designing compounds that must resist rapid metabolic degradation.

  • The C2 Methyl Carboxylate Ester: Methyl 6-aminoindoline-2-carboxylate introduces a chiral center at the C2 position and a bulky, hydrogen-bond-accepting ester group. This is pivotal for restricting the conformational flexibility of the molecule and directing the spatial orientation of the scaffold within tight, stereospecific binding pockets, such as the DNA minor groove[1].

  • Dihydrochloride Salt Formulation: Free base indolines are notoriously difficult to handle due to poor aqueous solubility and susceptibility to air oxidation. The dihydrochloride salt of Methyl 6-aminoindoline-2-carboxylate ensures that both the primary amine and the indoline nitrogen are protonated. This dramatically enhances aqueous solubility, ensuring reliable concentration-response curves in High-Throughput Screening (HTS) and reducing aggregation-based false positives.

Comparative Applications in Target-Based Drug Design

5-Aminoindoline Derivatives: Polypharmacology and Antiviral Agents

5-aminoindoline scaffolds excel in polypharmacology. For instance, researchers have successfully grafted hydroxamic acids onto the 5-position to inhibit Histone Deacetylases (HDACs), while modifying the N1 position to target Phosphodiesterase 5 (PDE5) or Hsp90[2]. This dual-inhibition strategy yields synergistic therapeutic effects for multi-factorial diseases. Furthermore, 5-aminoindoline derivatives have demonstrated exceptional efficacy as HIV-1 Capsid (CA) protein inhibitors, with specific derivatives achieving EC50 values of 2.57 μM[3]. They have also been utilized to develop dual 5-LOX/sEH inhibitors for anti-inflammatory applications[4].

Methyl 6-Aminoindoline-2-Carboxylate: Precision Alkylation and Receptor Antagonism

The 6-aminoindoline core is heavily favored in the design of DNA minor groove alkylating agents, such as seco-cyclopropylindole (seco-CI) compounds. The 6-amino group allows for the construction of stable amine-based prodrugs designed for tumor-specific release, achieving potent cytotoxicity (IC50 = 0.34 μM in AA8 cells)[1]. Additionally, 6-aminoindoline intermediates are crucial in synthesizing selective 5-HT2C/2B receptor antagonists[5] and α7 nicotinic acetylcholine receptor (nAChR) agonists[6].

G A Indoline Core Selection B 5-Aminoindoline Derivatives A->B C5 Substitution C Methyl 6-aminoindoline-2-carboxylate A->C C6 Substitution + C2 Ester D Target: HDAC6/PDE5 & HIV-1 CA B->D E Target: DNA Alkylation & 5-HT Receptors C->E F In Vitro Screening & SAR D->F E->F G Lead Optimization F->G

Workflow illustrating the divergent optimization paths for 5-amino and 6-amino indoline scaffolds.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the standard handling and screening procedures for these scaffolds.

Protocol A: Preparation and Validation of Methyl 6-aminoindoline-2-carboxylate dihydrochloride Solutions for HTS

Causality: Proper dissolution and analytical validation prevent assay artifacts caused by precipitation or spontaneous ester hydrolysis in aqueous buffers.

  • Solubilization: Weigh 10 mg of Methyl 6-aminoindoline-2-carboxylate dihydrochloride. Dissolve initially in 100 μL of 100% DMSO to create a concentrated master stock. The dihydrochloride salt facilitates rapid dissolution.

  • Aqueous Dilution: Slowly add the DMSO stock to 9.9 mL of PBS (pH 7.4) under continuous vortexing to yield a 1 mg/mL working solution (1% DMSO final concentration).

  • Self-Validation (LC-MS): Inject a 5 μL aliquot into an LC-MS system (C18 column, Gradient: 5-95% Acetonitrile in Water with 0.1% Formic Acid). Confirm the presence of the parent mass[M+H]+ corresponding to the free base (m/z ~193.1) and ensure a single peak (>95% purity) to rule out hydrolysis of the methyl ester.

  • Assay Implementation: Use immediately in biochemical assays to prevent spontaneous degradation of the C2 methyl ester.

Protocol B: In Vitro Screening of 5-Aminoindoline Derivatives for Dual 5-LOX/sEH Inhibition

Causality: Evaluating dual-target engagement requires parallel enzymatic assays with strict control over substrate conversion rates to accurately determine polypharmacological synergy[4].

  • 5-LOX Assay: Incubate recombinant human 5-LOX with the 5-aminoindoline test compound (serial dilutions from 10 μM to 1 nM) in Tris-HCl buffer (pH 7.5) containing 2 mM CaCl2 and 1 mM ATP. Initiate the reaction by adding arachidonic acid (substrate).

  • sEH Assay: In a separate well, incubate recombinant sEH with the test compound in Bis-Tris buffer (pH 7.0). Add the fluorogenic substrate PHOME.

  • Quantification: Measure 5-LOX product formation via HPLC-UV (detecting 5-HETE at 235 nm). Measure sEH activity via fluorescence microplate reader (Ex: 330 nm, Em: 465 nm).

  • Data Analysis: Calculate IC50 values using non-linear regression (four-parameter logistic equation). A true dual inhibitor must exhibit IC50 < 1 μM for both targets.

G N1 5-Aminoindoline N2 Dual HDAC6/PDE5 Inhibition N1->N2 N3 Synergistic Effect N2->N3 N4 6-Aminoindoline N5 DNA Minor Groove Binding N4->N5 N6 Targeted Cytotoxicity N5->N6

Mechanistic pathways contrasting polypharmacology (C5) and targeted cytotoxicity (C6).

Quantitative Data Presentation

Table 1: Physicochemical and Structural Comparison

FeatureMethyl 6-aminoindoline-2-carboxylate dihydrochloride5-Aminoindoline Derivatives
Amino Position C6 (meta to N1)C5 (para to N1)
Electronic Profile Lower basicity, reduced nucleophilicityHigher basicity, resonance-stabilized nucleophile
C2 Substitution Methyl carboxylate (adds chirality, H-bond acceptor)Typically unsubstituted (unless specifically modified)
Aqueous Solubility High (due to dihydrochloride salt form)Low to Moderate (typically handled as free base)
Primary Application DNA minor groove binders, 5-HT antagonistsPolypharmacology (HDAC6/PDE5), HIV-1 Capsid inhibitors

Table 2: Biological Performance of Indoline Scaffolds in Recent Literature

Scaffold TypeTargetLead Compound / ModificationActivity (IC50 / EC50)Reference
5-Aminoindoline HDAC6Compound 19 (Hydroxamic acid at C5)IC50 = 1.15 nM[2]
5-Aminoindoline HIV-1 CapsidCompound V-25iEC50 = 2.57 μM[3]
5-Aminoindoline 5-LOX / sEHCompound 73IC50 = 0.41 μM (5-LOX)[4]
6-Aminoindoline DNA Alkylationseco-CI trimethoxyindole derivativeIC50 = 0.34 μM (AA8 cells)[1]

Sources

Comparative

Reproducibility of Methyl 6-aminoindoline-2-carboxylate Dihydrochloride Synthesis Across Labs: A Comparative Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 6-aminoindoline-2-carboxylate dihydrochloride (CAS: 1384264-16-7) Executive Summary Methyl 6-aminoindoline-2-carboxyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 6-aminoindoline-2-carboxylate dihydrochloride (CAS: 1384264-16-7)

Executive Summary

Methyl 6-aminoindoline-2-carboxylate dihydrochloride is a highly valued chiral building block in medicinal chemistry, frequently utilized in the synthesis of peptidomimetics, ACE inhibitors, and sequence-selective DNA-binding agents [2]. Despite its utility, reproducing its synthesis across different laboratories presents significant challenges. The core difficulties lie in controlling the regioselectivity during the functionalization of the indoline core and maintaining chemoselectivity during reduction.

As a Senior Application Scientist, I have evaluated the primary synthetic pathways used across the industry. This guide objectively compares the classical nitration-reduction pathway against modern transition-metal-catalyzed methods, providing a self-validating, highly reproducible protocol for bench chemists.

Mechanistic Pathways: The "Why" Behind the Synthesis

When synthesizing the 6-aminoindoline core, laboratories generally adopt one of two distinct mechanistic strategies. Understanding the causality behind these routes is critical for troubleshooting reproducibility issues.

Route A: The Classical Nitration-Reduction Pathway

This is the most scalable and widely adopted method. It relies on the electrophilic aromatic nitration of commercially available indoline-2-carboxylic acid, followed by esterification and reduction [1].

  • The Regioselectivity Challenge: An unprotonated indoline nitrogen acts as an ortho/para director, which would typically yield the 5-nitro or 7-nitro isomers.

  • The Mechanistic Solution: By performing the nitration in concentrated sulfuric acid (H₂SO₄) at sub-zero temperatures, the indoline nitrogen is fully protonated (-NH₂⁺-). This protonated amine becomes strongly electron-withdrawing and meta-directing, forcing the incoming nitronium ion (NO₂⁺) predominantly to the 6-position [1].

Route B: Transition-Metal Catalyzed C-H Amination

Modern methodologies attempt to bypass harsh nitration conditions by utilizing palladium-catalyzed intramolecular C(sp²)–H amination. In this route, an N-protected amino acid moiety acts as an intrinsic bidentate directing group to form indoline-2-carboxylate-containing dipeptides directly [2].

  • The Limitation: While highly elegant and regioselective, this method is optimized for synthesizing dipeptides rather than the isolated monomer. Cleaving the dipeptide to isolate Methyl 6-aminoindoline-2-carboxylate often results in poor yields, making this route highly irreproducible for monomer production.

Comparative Performance Data

The following table summarizes the performance metrics of the two synthetic routes compared to direct commercial sourcing (e.g., via vendors like Ambeed or BLD Pharm) [3].

Synthesis MethodOverall YieldRegiomeric Purity (6- vs 5-isomer)ScalabilityCost per GramReproducibility Score
Route A: Classical Nitration/Reduction 45–55%>98% (Post pH-extraction)High (Multi-gram)LowHigh (8.5/10)
Route B: Pd-Catalyzed C-H Amination 20–30% (Monomer)>99% (Structurally directed)Low (Milligram)High (Pd catalysts)Moderate (6.0/10)
Commercial Sourcing N/A≥95% (Vendor Spec)High (Bulk available)ModerateVery High (10/10)

Self-Validating Experimental Protocol: The Optimized Classical Route

To ensure cross-lab reproducibility, the following protocol for Route A incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Regioselective Nitration & pH-Controlled Isolation
  • Reaction: Dissolve Indoline-2-carboxylic acid (1.0 eq) in 98% H₂SO₄ at -5 °C. Slowly add Conc. HNO₃ (1.08 eq) while maintaining the internal temperature between -20 °C and -10 °C. Stir for 30 minutes.

  • Causality: Strict temperature control prevents oxidative degradation of the indoline ring and limits over-nitration.

  • Self-Validation (Crucial): Pour the mixture over crushed ice. Extract with EtOAc at pH < 2 to remove the unwanted 5-nitro isomer. Then, adjust the aqueous phase to pH 4.5–5.0 using NaOH and extract again with EtOAc. This specific isoelectric window selectively isolates pure 6-nitroindoline-2-carboxylic acid[1].

Step 2: Fischer Esterification
  • Reaction: Dissolve the pure 6-nitroindoline-2-carboxylic acid in dry Methanol. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and reflux for 30 minutes.

  • Causality: p-TsOH is chosen over H₂SO₄ to prevent any potential side reactions with the indoline nitrogen.

  • Self-Validation: TLC (Hexane/EtOAc 1:1) should show complete consumption of the baseline-streak acid, yielding a clean, less polar spot (Methyl 6-nitroindoline-2-carboxylate).

Step 3: Chemoselective Catalytic Hydrogenation
  • Reaction: Dissolve the ester in Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask and stir under an H₂ atmosphere (1 atm) at room temperature until hydrogen uptake ceases.

  • Causality: Pd/C cleanly reduces the nitro group to a primary amine. Dissolving metal reductions (e.g., Fe/HCl) should be avoided as they can inadvertently cleave the sensitive indoline C-N bond.

  • Self-Validation: LC-MS must confirm a mass shift of -30 Da (loss of two oxygens, addition of two hydrogens).

Step 4: Dihydrochloride Salt Formation
  • Reaction: Filter the Pd/C over Celite. Concentrate the filtrate to yield the free base. Dissolve in minimal dry Methanol at 0 °C and dropwise add >2.0 equivalents of HCl (2.0M in diethyl ether).

  • Causality: The molecule contains two basic centers: the secondary indoline nitrogen and the primary aniline nitrogen. Two equivalents of HCl are strictly required to protonate both. Forming the dihydrochloride salt prevents the rapid oxidative degradation typical of electron-rich aminoindolines, ensuring long-term shelf stability.

  • Self-Validation: A precipitate will form immediately. Elemental analysis or titration should confirm a 1:2 ratio of base to HCl.

Synthesis Workflow Diagram

SynthesisRoutes StartA Indoline-2-carboxylic Acid (Starting Material) Nitration Nitration (HNO3/H2SO4) Protonated N directs to C6 StartA->Nitration NitroIndoline 6-Nitroindoline-2-carboxylic Acid (pH 4.5-5.0 Extraction) Nitration->NitroIndoline Esterification Esterification (MeOH, p-TsOH) NitroIndoline->Esterification NitroEster Methyl 6-nitroindoline- 2-carboxylate Esterification->NitroEster Reduction Catalytic Hydrogenation (Pd/C, H2) NitroEster->Reduction Salt Salt Formation (HCl in Ether/MeOH) Reduction->Salt Final Methyl 6-aminoindoline- 2-carboxylate 2HCl Salt->Final StartB Phenylalanine Dipeptide (Starting Material) PdCatalysis Pd-Catalyzed C(sp2)-H Intramolecular Amination StartB->PdCatalysis IndolinePeptide Indoline-2-carboxylate Dipeptide PdCatalysis->IndolinePeptide IndolinePeptide->Final Hydrolysis (Low Yield)

Comparison of the classical scalable Route A vs. the dipeptide-restricted Route B for synthesizing the target monomer.

References

  • Lavrenov, S. N., Lakatosh, S. A., Lysenkova, L. N., Korolev, A. M., & Preobrazhenskaya, M. N. (2003). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synthesis, 2003(06), 842-846. URL:[Link]

  • Zheng, Y., Song, W., Zhu, Y., Wei, B., & Xuan, L. (2018). Pd-catalyzed intramolecular C(sp²)–H amination of phenylalanine moieties in dipeptides: synthesis of indoline-2-carboxylate-containing dipeptides. Organic & Biomolecular Chemistry, 16(16), 2867-2871. URL:[Link]

Validation

Advanced Scaffold Selection: Methyl 6-aminoindoline-2-carboxylate dihydrochloride vs. Traditional Indoline-2-carboxylic acid

As drug discovery evolves from traditional small-molecule inhibitors to complex, multi-functional modalities like Proteolysis Targeting Chimeras (PROTACs) and bioconjugates, the demand for highly functionalized, orthogon...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery evolves from traditional small-molecule inhibitors to complex, multi-functional modalities like Proteolysis Targeting Chimeras (PROTACs) and bioconjugates, the demand for highly functionalized, orthogonal building blocks has surged.

This guide provides an objective, data-driven comparison between the traditional Indoline-2-carboxylic acid (I2CA) and its advanced derivative, Methyl 6-aminoindoline-2-carboxylate dihydrochloride (MAI2C) . We will analyze their structural mechanics, physicochemical properties, and experimental workflows to guide your scaffold selection.

Mechanistic Causality & Structural Advantages

The Traditional Baseline: Indoline-2-carboxylic acid (I2CA)

I2CA is a privileged scaffold widely recognized as a conformationally restricted mimetic of both L-proline and L-phenylalanine[1]. By locking the side chain into a fused bicyclic system, it forces a specific cis/trans amide bond geometry, making it a cornerstone in the development of stable secondary structures and peptidomimetic drugs, such as the ACE inhibitor perindopril[1]. However, as a zwitterionic bifunctional molecule (containing only an N1 secondary amine and a C2 carboxylic acid), any further functionalization of the aromatic ring requires arduous, multi-step electrophilic aromatic substitution and protection-deprotection sequences.

The Advanced Alternative: MAI2C

MAI2C (CAS: 1384264-16-7) solves the limitations of I2CA by introducing three critical modifications[2]:

  • Orthogonal Reactivity via the 6-Amino Group: The addition of a primary aniline-like amine at the C6 position provides a direct attachment vector. This is highly valuable for appending PROTAC linkers (e.g., PEG chains) or fluorophores without disrupting the core pharmacophore's binding affinity.

  • C2-Methyl Ester Protection: Free amino acids with an additional basic group are highly polar and prone to self-condensation during coupling. The methyl ester protects the C-terminus, ensuring that electrophiles selectively target the nitrogen centers rather than forming unwanted anhydrides or polymers.

  • Dihydrochloride Salt Stabilization: Electron-rich 6-aminoindolines are notoriously susceptible to rapid air oxidation, often degrading into intractable tars on the benchtop. By formulating the compound as a dihydrochloride salt, both nitrogen centers are protonated. This drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy, rendering the compound shelf-stable for months while ensuring rapid dissolution in polar aprotic solvents (DMF, DMSO).

Reactivity cluster_0 I2CA Reaction Nodes cluster_1 MAI2C Orthogonal Nodes I2CA Traditional I2CA (Bifunctional) N1 N1: Amide Coupling I2CA->N1 C2 C2: Peptide Bond I2CA->C2 MAI2C MAI2C Dihydrochloride (Trifunctional) N1_M N1: Sterically Hindered Secondary Amine MAI2C->N1_M C2_M C2: Protected (Methyl Ester) MAI2C->C2_M C6_M C6: Primary Amine (Linker Attachment) MAI2C->C6_M

Reactivity comparison showing MAI2C's orthogonal handles vs I2CA's bifunctional nature.

Quantitative Data Comparison

The following table summarizes the physicochemical and operational differences between the two scaffolds, dictating their behavior in synthetic workflows.

Property/MetricTraditional I2CAMAI2C Dihydrochloride
Molecular Weight 163.17 g/mol 265.14 g/mol (as 2HCl salt)
Physical State Off-white to tan powderOff-white to pale brown crystalline solid
Reactive Centers 2 (N1, C2)3 (N1, C2-protected, C6)
Solubility Moderate in water; good in MeOH/DCMExcellent in Water, DMF, DMSO (due to salt)
Oxidative Stability High (Stable at RT)High (Salt form prevents aniline oxidation)
Primary Application Peptidomimetics, ACE inhibitorsPROTACs, bioconjugation, complex SAR
C2 Deprotection N/A (Free Acid)Required (LiOH/THF/H2O) prior to C2 coupling

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems, utilizing LC-MS monitoring to confirm intermediate formation before proceeding to subsequent steps.

Protocol A: Standard N-Acylation of Traditional I2CA

This protocol utilizes TBTU as a coupling agent, a standard approach for indoline-2-carboxamide synthesis[3].

Objective: Couple a carboxylic acid to the N1 position of I2CA. Causality: TBTU is chosen over HATU to minimize epimerization at the chiral C2 center. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid and the indoline nitrogen without competing for the activated ester.

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and TBTU (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add I2CA (1.0 equiv) to the reaction mixture. Stir for 2 hours.

  • Validation: Sample 5 µL of the reaction, dilute in 100 µL MeCN, and inject into LC-MS. Look for the complete consumption of the I2CA mass peak ( [M+H]+=164.1 ).

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Regioselective Linker Attachment to MAI2C

Objective: Selectively attach an NHS-ester functionalized linker to the C6-amine of MAI2C while leaving the N1-amine and C2-ester intact. Causality: The C6 primary aniline amine is significantly less sterically hindered and more nucleophilic than the N1 secondary indoline amine. By controlling the temperature (0 °C) and stoichiometry, regioselective acylation is achieved. The dihydrochloride salt must first be neutralized in situ to liberate the free amines.

  • Neutralization: Suspend MAI2C·2HCl (1.0 equiv) in anhydrous DCM (0.1 M) at 0 °C. Add DIPEA (2.2 equiv) dropwise. The suspension will clear as the free base is generated.

  • Regioselective Acylation: Slowly add the NHS-ester linker (0.95 equiv, sub-stoichiometric to prevent over-acylation) dissolved in DCM over 10 minutes.

  • Validation (Critical Step): After 1 hour, perform LC-MS analysis. You must observe the mono-acylated product mass. If a di-acylated mass (acylation at both N1 and C6) exceeds 5% relative abundance, reduce the reaction temperature or equivalents of the electrophile in future runs.

  • Purification: Wash the organic layer with 5% citric acid (to remove unreacted MAI2C and DIPEA), dry, and purify via flash chromatography.

  • Downstream Deprotection: To utilize the C2 position, dissolve the purified intermediate in THF/H2O (3:1) and add LiOH·H2O (2.0 equiv). Stir for 2 hours at room temperature, then acidify to pH 3 with 1M HCl to precipitate the free C2-carboxylic acid.

Workflow Step1 1. Dissolve MAI2C·2HCl in DCM Add DIPEA (Neutralization) Step2 2. Add Electrophile (e.g., NHS-Linker) Targeting C6-NH2 selectively at 0°C Step1->Step2 Base releases free amines Step3 3. LC-MS Monitoring & Citric Acid Wash Step2->Step3 Regioselective C6 coupling Step4 4. LiOH Hydrolysis of C2-Ester (Deprotection to Free Acid) Step3->Step4 Isolate intermediate Step5 5. Downstream C2-Amide Coupling (Standard Peptide Synthesis) Step4->Step5 Activate C2-COOH

Self-validating experimental workflow for the regioselective functionalization of MAI2C.

Conclusion

While traditional Indoline-2-carboxylic acid remains a highly effective, cost-efficient scaffold for standard peptidomimetic synthesis, Methyl 6-aminoindoline-2-carboxylate dihydrochloride represents a necessary evolution for modern drug design. Its strategically protected C-terminus, stabilized salt formulation, and highly accessible C6-amine vector make it the superior choice for researchers developing complex multi-domain therapeutics like PROTACs.

References

  • Kubyshkin, V., & Rubini, M. (2021).1. ACS Publications.

  • Cleghorn, L. A. T., et al. (2015).3. Journal of Medicinal Chemistry.

  • ChemicalBook. (n.d.).2. ChemicalBook Database.

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Safety & Regulatory Compliance

Safety

Essential Protective Measures for Handling Methyl 6-aminoindoline-2-carboxylate dihydrochloride

A Guide for Laboratory Professionals For researchers engaged in drug development and chemical synthesis, the safe handling of novel compounds is paramount. Methyl 6-aminoindoline-2-carboxylate dihydrochloride, a speciali...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Laboratory Professionals

For researchers engaged in drug development and chemical synthesis, the safe handling of novel compounds is paramount. Methyl 6-aminoindoline-2-carboxylate dihydrochloride, a specialized reagent, requires stringent safety protocols to prevent accidental exposure and ensure a secure laboratory environment. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for managing this compound effectively.

Hazard Assessment: Understanding the Risks
  • Respiratory Hazard : As a dihydrochloride salt, the compound is likely a fine, crystalline solid. This presents a significant risk of inhalation if the powder becomes airborne during weighing or transfer.[1][2] Inhaling such fine particles can cause respiratory irritation.[3][4]

  • Skin and Eye Irritation : Hydrochloride salts of amine-containing compounds can be irritants.[3] Direct contact with the skin may cause irritation or chemical burns, and eye contact can lead to serious damage.[5]

  • Unknown Toxicity : As a research chemical, the full toxicological profile is likely not yet determined. Therefore, it is prudent to treat the compound as potentially hazardous upon acute and chronic exposure, including as a potential carcinogen or reproductive toxin, and handle it as a "Particularly Hazardous Substance" (PHS).[2]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial to mitigate the identified risks. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[6][7]

PPE Component Standard Operations (e.g., Weighing, Solution Prep) High-Risk Operations (e.g., Large Scale, Potential for Aerosolization)
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly recommended to prevent contamination during doffing.[5]Double-gloving with chemical-resistant gloves (e.g., nitrile inner, butyl rubber outer). Ensure glove materials are rated for compatibility with acidic and amine compounds.[7]
Eye & Face Protection Chemical safety goggles forming a tight seal around the eyes.[7]Chemical safety goggles in combination with a full-face shield to protect against splashes.[6][8]
Body Protection A standard laboratory coat.A chemical-resistant apron over a lab coat or disposable coveralls to provide greater body protection.[5][7]
Respiratory Protection All handling of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to control powder dispersal.[2]In addition to a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be required, especially if engineering controls are insufficient.[5][9]
Procedural Guide: Safe Handling from Bench to Disposal

A structured operational plan is essential for minimizing exposure risk and ensuring procedural consistency.[10]

Step-by-Step Handling Protocol:

  • Preparation : Before handling, ensure a certified chemical fume hood is operational.[2] Prepare all necessary equipment (spatulas, weigh boats, solvent containers) within the fume hood to contain any potential dust. Designate a specific area for handling the compound to prevent widespread contamination.[2]

  • Weighing the Compound :

    • Don all required PPE as outlined in the table above.

    • Carefully weigh the required amount of Methyl 6-aminoindoline-2-carboxylate dihydrochloride in a disposable weigh boat or directly into the reaction vessel inside the fume hood.

    • Handle the powder gently to minimize the generation of airborne dust.

  • Dissolution :

    • Add solvent to the solid compound slowly to avoid splashing.

    • If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Post-Handling Decontamination :

    • Thoroughly clean all surfaces within the designated handling area.

    • Wipe down the exterior of the primary container before returning it to storage.

    • Remove PPE following the correct doffing procedure to avoid cross-contamination.

Diagram: PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (Outer layer last) d3->d4 f1 1. Outer Gloves f2 2. Lab Coat / Apron f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator (if used) f4->f5

Caption: Correct PPE sequence is vital to prevent contamination.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of chemical reagents.[11]

  • Solid Waste : All solid waste contaminated with Methyl 6-aminoindoline-2-carboxylate dihydrochloride, including weigh boats, contaminated paper towels, and disposable PPE, must be collected in a clearly labeled hazardous waste container.[11] The label should include the full chemical name.

  • Liquid Waste : Solutions containing the compound and any solvent rinsates used for decontamination must be collected in a separate, compatible, and clearly labeled hazardous waste container.[11][12] Do not pour any solutions down the drain.[13]

  • Empty Containers : The original container must be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous liquid waste.[11] After decontamination, the container can be disposed of according to institutional guidelines.

  • Spill Management : In the event of a spill, evacuate the immediate area. Use a spill kit with appropriate absorbent materials for acidic and amine compounds. All cleanup materials must be treated as hazardous waste.

Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for the pickup of hazardous waste.[14]

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with Methyl 6-aminoindoline-2-carboxylate dihydrochloride, ensuring both personal safety and regulatory compliance in the laboratory.

References

  • Industrial Safety Tips. PPE For Chemical Handling With Example. (2025). Available from: [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. (2025). Available from: [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024). Available from: [Link]

  • Collect and Recycle. Amine Disposal For Businesses. (2024). Available from: [Link]

  • 3M. Personal Protective Equipment - General Introduction. Available from: [Link]

  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. (2022). Available from: [Link]

  • DuraLabel. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available from: [Link]

  • Fisher Scientific. Safety Data Sheet - Methylamine hydrochloride. (2010). Available from: [Link]

  • DuraLabel. OSHA Rules for Chemical Hazards. (2026). Available from: [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. Available from: [Link]

  • National Center for Biotechnology Information. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Available from: [Link]

  • University of California, Riverside Environmental Health & Safety. Chemical Waste Disposal Guidelines. Available from: [Link]

  • MDPI. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023). Available from: [Link]

  • ResearchGate. (PDF) A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023). Available from: [Link]

  • Google Patents. KR20070098922A - 5-aminoindole derivatives.
  • National Center for Biotechnology Information. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. (2026). Available from: [Link]

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